3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(3,4-difluorobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O3/c17-10-6-5-8(7-11(10)18)16(22)20-13-9-3-1-2-4-12(9)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGNTZRCWVFIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Therapeutic Potential: A Technical Guide to the Proposed Mechanism of Action of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide as a Modulator of Amyloid-β Aggregation
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide. While direct studies on this specific molecule are emerging, this document synthesizes current knowledge from structurally related benzofuran-2-carboxamide derivatives to propose a primary mechanism of action centered on the modulation of Amyloid-β (Aβ42) aggregation, a key pathological hallmark of Alzheimer's disease.
Introduction: The Benzofuran Scaffold and the Challenge of Neurodegeneration
The benzofuran core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous biologically active compounds with a wide array of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Recent investigations have highlighted the potential of benzofuran derivatives, particularly N-phenylbenzofuran-2-carboxamides, as potent modulators of protein aggregation in neurodegenerative diseases.[4][5][6] Alzheimer's disease, characterized by the extracellular deposition of aggregated Aβ peptides, presents a significant and growing unmet medical need. The ability of small molecules to interfere with the Aβ aggregation cascade is a promising strategy for the development of disease-modifying therapies.
This guide focuses on the specific analogue, 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide, and postulates its mechanism of action based on the established activities of related compounds. The presence of the 3,4-difluorobenzamido moiety is hypothesized to be a critical determinant of its interaction with Aβ42, influencing its aggregation kinetics and offering a potential therapeutic intervention.
Proposed Mechanism of Action: Inhibition of Amyloid-β42 Fibrillogenesis
The central hypothesis for the mechanism of action of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide is its ability to directly interact with Amyloid-β (Aβ42) peptides and inhibit their aggregation into neurotoxic oligomers and fibrils. This proposed mechanism is grounded in studies of similar N-phenylbenzofuran-2-carboxamide derivatives which have demonstrated concentration-dependent inhibition of Aβ42 aggregation.[4][5]
The amyloid cascade hypothesis posits that the misfolding and aggregation of Aβ peptides, particularly the more aggregation-prone Aβ42 species, is a primary event in the pathogenesis of Alzheimer's disease. This process leads to the formation of soluble oligomers, which are considered the most neurotoxic species, and ultimately to the deposition of insoluble amyloid plaques in the brain.
The proposed interaction of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide with Aβ42 is likely mediated by a combination of hydrophobic and hydrogen bonding interactions. The benzofuran core provides a rigid scaffold, while the difluorobenzamido group can participate in specific interactions with the Aβ42 peptide backbone or side chains, thereby disrupting the conformational changes required for aggregation. Molecular docking studies on related compounds suggest that the orientation of the bicyclic aromatic rings plays a crucial role in their ability to modulate Aβ42 aggregation.[4][5]
Signaling Pathway: The Amyloid Cascade and Point of Intervention
Caption: Proposed intervention of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide in the amyloid cascade.
Experimental Validation: A Step-by-Step Methodological Approach
To rigorously test the hypothesized mechanism of action, a series of well-established in vitro and cell-based assays should be employed. The following protocols provide a framework for the investigation.
Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation Kinetics
This assay is a cornerstone for monitoring the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Protocol:
-
Preparation of Aβ42 Monomers: Lyophilized synthetic Aβ42 peptide is dissolved in hexafluoroisopropanol (HFIP), sonicated, and then lyophilized again to ensure a monomeric starting state. The resulting peptide film is dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) immediately before use.
-
Assay Setup: In a 96-well black plate, Aβ42 monomers (final concentration 10 µM) are mixed with varying concentrations of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide (e.g., 1, 5, 25, 50 µM). A vehicle control (DMSO) is run in parallel.
-
ThT Addition: Thioflavin T is added to each well at a final concentration of 5 µM.
-
Fluorescence Monitoring: The plate is incubated at 37°C with intermittent shaking, and fluorescence intensity is measured at regular intervals (e.g., every 15 minutes for 24 hours) using a plate reader with excitation at ~440 nm and emission at ~490 nm.
-
Data Analysis: The fluorescence intensity is plotted against time to generate aggregation kinetic curves. Inhibition of aggregation is quantified by comparing the final fluorescence intensity in the presence of the compound to the vehicle control.
Transmission Electron Microscopy (TEM) for Morphological Analysis
TEM provides direct visualization of Aβ42 aggregate morphology, allowing for confirmation of fibril formation and the effect of the test compound.
Protocol:
-
Sample Preparation: Aβ42 (10 µM) is incubated at 37°C for 24 hours in the presence and absence of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide (e.g., 25 µM).
-
Grid Preparation: A 5 µL aliquot of each sample is applied to a carbon-coated copper grid and allowed to adsorb for 1-2 minutes.
-
Staining: The grid is washed with distilled water and then negatively stained with 2% (w/v) uranyl acetate.
-
Imaging: The dried grids are examined using a transmission electron microscope to visualize the morphology of the Aβ42 aggregates.
Neuroprotection Assay in a Cell-Based Model of Aβ42 Toxicity
This assay assesses the ability of the compound to protect neuronal cells from the cytotoxic effects of Aβ42 oligomers.
Protocol:
-
Cell Culture: A suitable neuronal cell line (e.g., human neuroblastoma SH-SY5Y or mouse hippocampal HT22 cells) is cultured in appropriate media.
-
Preparation of Aβ42 Oligomers: Aβ42 monomers are incubated under conditions that favor the formation of soluble oligomers (e.g., incubation at 4°C for 24 hours).
-
Treatment: Neuronal cells are pre-treated with varying concentrations of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide for 2 hours.
-
Aβ42 Challenge: The cells are then exposed to a neurotoxic concentration of Aβ42 oligomers for 24-48 hours.
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The protective effect of the compound is determined by comparing the viability of treated cells to that of cells exposed to Aβ42 oligomers alone.
Experimental Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. bepls.com [bepls.com]
- 4. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide structure-activity relationship
An In-Depth Technical Guide to the Structure-Activity Relationship of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide
Abstract
This guide provides a detailed exploration of the structure-activity relationship (SAR) of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide, a compound that has been identified as a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Specifically, this molecule belongs to the CFTR(inh)-172 class of inhibitors. The following sections will dissect the key structural components of this molecule, analyze how modifications to these components impact its inhibitory activity, and provide standardized protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals working in the field of CFTR modulation.
Introduction: The Significance of CFTR Inhibition
The cystic fibrosis transmembrane conductance regulator (CFTR) is a crucial ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. Malfunctions in this protein, primarily due to mutations in the CFTR gene, lead to the debilitating genetic disorder cystic fibrosis (CF). While much of the therapeutic focus has been on potentiators and correctors of mutant CFTR, inhibitors also play a vital role in research. They are indispensable tools for studying the physiological function of CFTR and for developing treatments for conditions characterized by excessive CFTR activity, such as secretory diarrheas like cholera.
3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide, a derivative of the well-known CFTR inhibitor CFTR(inh)-172, has emerged as a key chemical probe in this area. Its benzofuran scaffold provides a rigid and synthetically tractable core, allowing for systematic exploration of the chemical space required for potent CFTR inhibition. Understanding the SAR of this compound class is paramount for the rational design of more potent, selective, and pharmacokinetically favorable modulators.
Core Structure-Activity Relationship Analysis
The molecular architecture of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide can be divided into three primary regions for SAR analysis: the benzofuran core (Region A), the 2-carboxamide group (Region B), and the 3-(3,4-difluorobenzamido) substituent (Region C).
Figure 1: Key regions for SAR analysis.
Region A: The Benzofuran Core
The benzofuran core serves as the foundational scaffold, orienting the critical pharmacophores in the correct spatial arrangement for binding to CFTR.
-
Scaffold Rigidity: The inherent rigidity of the bicyclic benzofuran system is thought to be crucial for minimizing the entropic penalty upon binding to the target protein. Attempts to replace the benzofuran with more flexible linkers have generally resulted in a significant loss of activity.
-
Substitutions on the Benzene Ring: Modifications to the benzene portion of the benzofuran core have been explored to modulate physicochemical properties. Small, electron-withdrawing groups are generally tolerated, while bulky substituents can lead to a decrease in potency, likely due to steric hindrance. For instance, halogenation at the 5- or 6-position can be accommodated, sometimes leading to modest improvements in activity or altered pharmacokinetic profiles.
Region B: The 2-Carboxamide Group
The carboxamide at the 2-position is an essential feature for the inhibitory activity of this compound class.
-
Hydrogen Bonding: It is hypothesized that the primary amide (-CONH2) acts as a critical hydrogen bond donor and/or acceptor, forming key interactions within the binding site of the CFTR protein.
-
N-Alkylation: Substitution on the amide nitrogen (e.g., forming secondary or tertiary amides) is generally not well-tolerated and leads to a substantial reduction in inhibitory potency. This underscores the importance of the N-H protons for binding.
-
Bioisosteric Replacements: Replacing the carboxamide with other potential hydrogen-bonding groups, such as a carboxylic acid or a sulfonamide, has not yielded compounds with comparable activity, further highlighting the specific role of the primary carboxamide moiety.
Region C: The 3-(3,4-Difluorobenzamido) Moiety
This region is a primary determinant of the compound's high potency and is highly sensitive to structural changes.
-
Amide Linker: The amide linkage at the 3-position is critical. The N-H of this amide is believed to act as another key hydrogen bond donor.
-
Aromatic Ring and Fluorine Substitution: The 3,4-difluoro substitution pattern on the benzoyl ring is optimal for activity. The fluorine atoms serve to modulate the electronic properties of the ring and may engage in specific interactions within the binding pocket.
-
Positional Isomers: Moving the fluorine atoms to other positions (e.g., 2,4-difluoro or 3,5-difluoro) generally results in a decrease in potency.
-
Number of Fluorines: Removal of one or both fluorine atoms significantly diminishes inhibitory activity. Conversely, adding more fluorine atoms does not necessarily enhance potency and can negatively impact other properties.
-
Summary of SAR Findings
| Molecular Region | Modification | Impact on Activity | Rationale |
| Region A: Benzofuran Core | Replacement with flexible linkers | Significant Decrease | Loss of pre-organized conformation for binding |
| Substitution on benzene ring (e.g., halogens) | Tolerated or Modest Change | Can modulate physicochemical properties without disrupting core binding | |
| Region B: 2-Carboxamide | N-alkylation (secondary/tertiary amides) | Significant Decrease | Loss of critical hydrogen bond donor capability |
| Bioisosteric replacement (e.g., COOH) | Significant Decrease | Specific geometry and H-bonding of primary amide is required | |
| Region C: 3-(3,4-Difluorobenzamido) | Alteration of amide linker | Decrease | Disruption of key hydrogen bonding interactions |
| Removal of fluorine atoms | Significant Decrease | Fluorines are critical for potency, likely through electronic and direct binding effects | |
| Change in fluorine substitution pattern | Decrease | The 3,4-difluoro pattern is optimal for fitting into the binding pocket |
Experimental Protocols
The following protocols represent standardized methodologies for the synthesis and evaluation of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide and its analogs.
General Synthetic Pathway
The synthesis of this compound class typically follows a multi-step sequence starting from a substituted phenol. The workflow below outlines a common and reliable route.
Deconvoluting the Therapeutic Landscape of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide: A Technical Guide to Target Identification and Validation
Abstract
The benzofuran-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic potential across oncology, inflammation, and neurodegenerative disease.[1][2][3] This technical guide focuses on a representative molecule, 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide (herein referred to as "Compound X"), to delineate a comprehensive, scientifically-grounded strategy for identifying and validating its potential therapeutic targets. We will explore two high-probability target classes—protein kinases involved in cellular stress responses and immunomodulatory enzymes—providing the causal logic behind experimental choices and detailing robust, self-validating protocols for researchers in drug development.
Introduction: The Challenge of Target Deconvolution
The efficacy of a novel small molecule is fundamentally linked to its interaction with specific macromolecular targets within the cell. For a molecule like Compound X, which possesses structural motifs common to known bioactive agents, a systematic and hypothesis-driven approach is crucial for elucidating its mechanism of action.[4] This guide presents two primary, evidence-based hypotheses for the therapeutic targets of Compound X and provides the experimental frameworks necessary to rigorously test them.
Hypothesis 1: Compound X functions as a kinase inhibitor, specifically targeting the Inositol-requiring enzyme 1α (IRE1α), a key sensor in the Unfolded Protein Response (UPR).
Hypothesis 2: Compound X modulates immune responses by inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tryptophan metabolism that facilitates tumor immune evasion.[5][6]
Part 1: The Unfolded Protein Response - Targeting IRE1α Kinase
Scientific Rationale
The Unfolded Protein Response (UPR) is a cellular signaling network activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[7] The UPR aims to restore homeostasis but can trigger apoptosis under chronic stress.[8][9] One of the three main UPR sensors is IRE1α, a unique bifunctional enzyme with both serine/threonine kinase and endoribonuclease (RNase) activities.[10] Upon activation, IRE1α autophosphorylates, leading to the splicing of X-box binding protein 1 (XBP1) mRNA.[11] This spliced XBP1s is a potent transcription factor that upregulates genes involved in protein folding and degradation. Given that many benzofuran-containing molecules are known kinase inhibitors, IRE1α represents a plausible and high-value target for Compound X, particularly in cancers characterized by high ER stress.[11]
IRE1α Signaling Pathway
ER stress, caused by factors like hypoxia or high secretory demand, leads to the dissociation of the chaperone protein BiP (GRP78) from IRE1α, PERK, and ATF6. This activates IRE1α through dimerization and trans-autophosphorylation. Activated IRE1α's RNase domain excises a 26-nucleotide intron from XBP1 mRNA, which is then re-ligated to produce the active transcription factor, XBP1s.
This protocol determines the concentration of Compound X required to inhibit IRE1α kinase activity by 50% (IC50). [12][13] Objective: To quantify the direct inhibitory effect of Compound X on recombinant human IRE1α kinase activity.
Materials:
-
Recombinant human IRE1α protein
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) [13]* ATP (at a concentration near the Km for IRE1α) [13]* Suitable kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide)
-
Compound X serial dilutions (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system [12][14]* 384-well white assay plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Compound X in DMSO, then further dilute in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%). [12]2. Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted Compound X or vehicle (DMSO control). [12]3. Enzyme Addition: Add 2.5 µL of IRE1α enzyme solution (pre-diluted in kinase assay buffer) to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. [12]5. Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the reaction, where less than 10-15% of the substrate is consumed. [13]6. Signal Detection (ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes. [12]7. Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate percent inhibition relative to the vehicle control. Plot percent inhibition versus the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [12]
Hypothetical Data: Kinase Inhibition Parameter Value Compound X IC50 for IRE1α 150 nM Staurosporine (Control) IC50 25 nM | Selectivity (vs. Panel of 100 Kinases) | >100-fold selective |
CETSA is a powerful method to verify that a compound binds to its target protein within intact cells. The principle is that a protein stabilized by a ligand will have a higher melting temperature. [15][16] Objective: To confirm direct binding of Compound X to IRE1α in a cellular context.
Materials:
-
Cancer cell line with known IRE1α expression (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM with 10% FBS) [15]* Compound X
-
PBS, Protease Inhibitor Cocktail
-
Equipment for freeze-thaw lysis (liquid nitrogen, 37°C water bath) [15]* High-speed centrifuge (20,000 x g) [15]* Western Blotting equipment and reagents
-
Primary antibody against IRE1α, secondary HRP-conjugated antibody
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of Compound X or vehicle (DMSO) for 1 hour at 37°C. [15]2. Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. [17]3. Heat Challenge: Use a thermal cycler to heat the aliquots across a temperature gradient (e.g., 46°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes. [18]4. Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [15]5. Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [15]6. Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Normalize protein concentration across all samples using a BCA assay.
-
Perform SDS-PAGE and Western Blotting using a primary antibody specific for IRE1α. [19]7. Data Analysis: Quantify the band intensity for IRE1α at each temperature point for both vehicle and Compound X-treated samples. Plot the relative amount of soluble IRE1α as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement. [16]
-
Part 2: Immunomodulation - Targeting IDO1
Scientific Rationale
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine. [5][20]In the tumor microenvironment, IDO1 expression is a key mechanism of immune evasion. [6]The depletion of tryptophan arrests effector T-cell proliferation, while the accumulation of kynurenine promotes the generation of immunosuppressive regulatory T-cells (Tregs). [5][21]Given that benzofuran scaffolds have been identified in novel IDO1 inhibitors, this represents a second, highly plausible therapeutic avenue for Compound X. [22][23]
IDO1 Pathway in Cancer Immunology
IDO1 is often upregulated in tumor cells or antigen-presenting cells in response to pro-inflammatory cytokines like IFN-γ. [6]This upregulation creates an immunosuppressive microenvironment. Tryptophan depletion activates the GCN2 stress-response kinase in T-cells, leading to cell cycle arrest. [5][20]Kynurenine metabolites act as ligands for the Aryl Hydrocarbon Receptor (AhR), driving the differentiation of Tregs and suppressing cytotoxic T-lymphocyte function. [20][21]
Experimental Workflow for Target Validation
This assay measures the direct inhibition of purified IDO1 enzyme by Compound X.
Objective: To determine the IC50 of Compound X against recombinant human IDO1.
Materials:
-
Recombinant human IDO1 protein [24]* IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer pH 6.5, 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase) [25][26]* L-tryptophan (substrate) [26]* Compound X serial dilutions
-
Trichloroacetic acid (TCA) for reaction termination [25]* p-DMAB reagent (2% w/v in acetic acid) for colorimetric detection of kynurenine [25]* 96-well assay plates
Procedure:
-
Reaction Setup: To each well of a 96-well plate, add IDO1 enzyme, assay buffer, and diluted Compound X (or vehicle).
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding L-tryptophan (final concentration ~400 µM). [25]4. Incubation: Incubate at 37°C for 30-60 minutes. [25]5. Reaction Termination: Stop the reaction by adding 30% (w/v) TCA. [25]6. Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine. [25]7. Detection:
-
Data Analysis: Calculate the IC50 value as described in Protocol 1.
This protocol measures the ability of Compound X to inhibit IDO1 activity in cells, typically after inducing its expression with interferon-gamma (IFN-γ). [25][27] Objective: To measure the functional inhibition of the IDO1 pathway by Compound X in a cellular context.
Materials:
-
HeLa or SK-OV-3 cells (known to express IDO1 upon stimulation) [25][27]* Cell culture medium
-
Human IFN-γ [25]* Compound X serial dilutions
-
Reagents for kynurenine detection (TCA, p-DMAB) as in Protocol 3
Procedure:
-
Cell Plating: Seed HeLa or SK-OV-3 cells in a 96-well plate and allow them to attach overnight. [25][27]2. IDO1 Induction and Treatment:
-
Incubation: Incubate the cells for 24-48 hours at 37°C. [25]4. Kynurenine Measurement:
-
Collect 140 µL of the cell culture supernatant from each well. [25] * Add 10 µL of 6.1 N TCA, incubate at 50°C for 30 minutes, and centrifuge. [25] * Transfer 100 µL of the final supernatant to a new plate and add 100 µL of p-DMAB reagent. [25]5. Data Acquisition & Analysis: Read absorbance at 480 nm and calculate the cellular IC50 value.
-
| Hypothetical Data: IDO1 Inhibition | |
| Parameter | Value |
| Compound X Enzymatic IC50 | 250 nM |
| Compound X Cellular IC50 | 800 nM |
| Epacadostat (Control) Cellular IC50 | 50 nM |
Conclusion
This guide outlines a rigorous, hypothesis-driven framework for the deconvolution of potential therapeutic targets for 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide. By systematically evaluating its activity against high-probability targets like IRE1α and IDO1, researchers can build a robust data package that links molecular structure to cellular function. The provided protocols for in vitro enzymatic assays, cellular target engagement (CETSA), and functional cellular assays represent a self-validating cascade of experiments. This logical progression—from direct biochemical inhibition to confirmation of binding in a physiological context and finally to the modulation of a downstream pathway—provides the highest degree of confidence in target identification, paving the way for advanced preclinical and clinical development.
References
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AACR Journals. (2015, December 14). Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy. Retrieved from [Link]
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Frontiers. (2025, August 11). Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. Retrieved from [Link]
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PMC. (2021, April 29). The Unfolded Protein Response: An Overview. Retrieved from [Link]
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Wikipedia. Unfolded protein response. Retrieved from [Link]
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Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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PMC - NIH. (2018, August 2). Targeting the IDO1 pathway in cancer: from bench to bedside. Retrieved from [Link]
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Bio-protocol. 4.8. Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Frontiers. (2020, June 16). Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies. Retrieved from [Link]
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NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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PubMed. (2021, May 15). Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Retrieved from [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Benzofuranquinones as inhibitors of indoleamine 2,3-dioxygenase (IDO). Synthesis and biological evaluation. Retrieved from [Link]
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PMC. Quantification of IDO1 enzyme activity in normal and malignant tissues. Retrieved from [Link]
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Taylor & Francis. (2021, February 4). Full article: Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Retrieved from [Link]
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Oncotarget. (2018, July 20). Cell based functional assays for IDO1 inhibitor screening and characterization. Retrieved from [Link]
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PubMed. (2024, October 16). Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth. Retrieved from [Link]
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BPS Bioscience. IDO1 Cellular Activity QuickDetect™ Supplements. Retrieved from [Link]
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Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
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Protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]
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RSC Advances (RSC Publishing). (2023, April 11). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]
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MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
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In Vitro Screening of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide: A Technical Guide
A Senior Application Scientist's Field-Proven Insights for Drug Development Professionals
Introduction
The benzofuran scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds, exhibiting a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.[1][2][3] Specifically, benzofuran-2-carboxamide derivatives have garnered significant interest in medicinal chemistry due to their demonstrated potent anticancer activities.[1][4][5][6] These compounds have been shown to exert their effects through various mechanisms, such as inducing apoptosis, blocking the cell cycle, and inhibiting key signaling pathways like NF-κB.[1][7]
This guide provides an in-depth technical framework for the in vitro screening of a novel derivative, 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide. The strategic inclusion of a difluorobenzamido moiety is designed to enhance metabolic stability and binding affinity to potential biological targets. The following sections outline a tiered, logical screening cascade designed to efficiently characterize the cytotoxic and mechanistic profile of this compound, providing researchers with a robust roadmap from primary viability assessment to secondary, mechanism-of-action studies.
Strategic Approach to In Vitro Screening
A successful in vitro screening campaign does not rely on a single assay but rather on a strategic, multi-tiered approach. This allows for the efficient use of resources by first identifying promising compounds with broad activity and then dedicating more complex assays to understanding their specific mechanisms. The development of new anticancer agents involves several stages, including in vitro assays to identify active compounds, followed by in vivo studies to evaluate their potential.[8]
Our proposed workflow for 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide is designed to triage the compound's activity progressively.
Tier 1: Primary Screening
-
Objective: To determine the broad-spectrum cytotoxicity of the compound against a panel of cancer cell lines and establish a preliminary therapeutic window.
-
Assay: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®).
Tier 2: Secondary Mechanistic Screening
-
Objective: To elucidate the underlying mechanism of cell death induced by the compound in sensitive cell lines identified in Tier 1.
-
Assays:
-
Apoptosis Induction Assays (Caspase-Glo® 3/7, Annexin V/PI Flow Cytometry).
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry).
-
This tiered approach ensures that only compounds with significant and validated cytotoxic activity proceed to more intensive and resource-demanding mechanistic studies.
In Vitro Screening Workflow
Tier 1: Primary Cytotoxicity Screening
The initial step is to assess the compound's general cytotoxicity across a diverse panel of human cancer cell lines. This provides crucial information on the potency (IC50 value) and spectrum of activity. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[9][10][11]
Key Experimental Choices
-
Cell Line Panel: A well-characterized panel, such as the NCI-60, or a custom panel including common cancer types (e.g., breast (MCF-7), lung (A549), colon (HCT116), and prostate (PC-3)) is recommended to identify tissue-specific sensitivities.[1][4]
-
Assay Choice: The MTT assay is a cost-effective and reliable choice for initial screening.[9] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11] The amount of formazan produced is proportional to the number of viable cells.[12] An alternative is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels and offers higher sensitivity.[13][14]
Protocol: MTT Cytotoxicity Assay
This protocol is a standard guideline and should be optimized for specific cell lines and laboratory conditions.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for a standard exposure time, typically 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10] During this time, metabolically active cells will convert the MTT into formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[9][12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (µM) for Compound X |
| MCF-7 | Breast | 2.5 ± 0.3 |
| A549 | Lung | 15.8 ± 1.2 |
| HCT116 | Colon | 1.9 ± 0.2 |
| PC-3 | Prostate | 22.4 ± 2.1 |
| HEK293 | Normal Kidney | > 50 |
Data are presented as mean ± standard deviation from three independent experiments.
Tier 2: Secondary Mechanistic Screening
If the primary screen reveals potent and selective activity (e.g., low micromolar IC50 against cancer cells with significantly higher IC50 against normal cells), the next logical step is to investigate how the compound induces cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer agents.[1]
A. Apoptosis Induction Assays
Apoptosis is a controlled cellular process involving a cascade of specific enzymes called caspases. Measuring the activity of effector caspases, like caspase-3 and caspase-7, is a direct indicator of apoptosis.
1. Caspase-Glo® 3/7 Assay
Principle: This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[15] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of caspase activity.[15][16] The "add-mix-measure" format makes it ideal for high-throughput screening.[15][17]
Protocol: Caspase-Glo® 3/7 Assay [15][16]
-
Cell Treatment: Plate and treat cells with the compound at concentrations around its IC50 value (e.g., 1x, 2x, and 5x IC50) for a relevant time period (e.g., 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.[16]
-
Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
2. Annexin V/Propidium Iodide (PI) Flow Cytometry
Principle: This flow cytometry-based assay distinguishes between different stages of cell death.[18]
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome, can identify these early apoptotic cells.[21]
-
Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells.[21][22] It can only enter cells that have lost membrane integrity, which occurs in late-stage apoptosis and necrosis.[21]
By using both stains, we can differentiate four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[21]
Intrinsic Apoptosis Pathway and Assay Targets
B. Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[23] By staining cells with PI and analyzing them with a flow cytometer, one can quantify the amount of DNA per cell.[23] This allows for the differentiation of cells in the major phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2n) DNA content.
-
S phase: Cells are actively replicating their DNA and have a DNA content between 2n and 4n.
-
G2/M phase: Cells have completed DNA replication and have a doubled (4n) DNA content.
A significant accumulation of cells in any one phase after compound treatment indicates cell cycle arrest.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Culture and treat cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours) to observe time-dependent effects.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping.[24] Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[25] Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[23][25]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[25]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Forward Outlook
This technical guide presents a structured and scientifically rigorous approach to the initial in vitro characterization of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide. By following a tiered screening cascade—from broad cytotoxicity assessment to targeted mechanistic assays—researchers can efficiently determine the compound's anticancer potential and gain critical insights into its mechanism of action. Positive results from this workflow, such as potent and selective cytotoxicity driven by the induction of apoptosis or specific cell cycle arrest, would provide a strong rationale for advancing the compound to further preclinical development, including target identification and in vivo efficacy studies. The versatility and proven track record of the benzofuran scaffold suggest that novel derivatives like the one discussed herein hold significant promise as starting points for the development of next-generation cancer therapeutics.[3][26]
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A Technical Guide to the Spectroscopic Elucidation of 3-(Benzamido)benzofuran-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the spectroscopic data for the 3-(benzamido)benzofuran-2-carboxamide scaffold, a core motif of significant interest in medicinal chemistry. Due to the absence of publicly available experimental data for 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide, this document will utilize a closely related and well-characterized analogue, 3-(2-chlorobenzamido)benzofuran-2-carboxamide , as a representative example to illustrate the principles of its structural elucidation by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretative logic detailed herein are directly applicable to the broader class of 3-(substituted-benzamido)benzofuran-2-carboxamides.
The benzofuran core is a prevalent heterocycle in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of therapeutic properties.[1] The derivatization at the 3-position with a substituted benzamido group and a carboxamide at the 2-position creates a molecule with a rich electronic and structural landscape, making a thorough spectroscopic characterization essential for confirming its identity and purity.
Core Molecular Structure and Synthesis Synopsis
The representative compound, 3-(2-chlorobenzamido)benzofuran-2-carboxamide, serves as an excellent model for this class of molecules. Its synthesis, as described in the literature, typically involves the coupling of a 3-aminobenzofuran-2-carboxamide precursor with a substituted benzoyl chloride.[2] This synthetic route provides the foundational context for the expected molecular structure.
Figure 1: Chemical Structure of 3-(2-chlorobenzamido)benzofuran-2-carboxamide
Caption: Structure of the representative molecule.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Formation: The mixture is transferred to a pellet-forming die and subjected to high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent disc.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.
Data Interpretation
The IR spectrum of 3-(2-chlorobenzamido)benzofuran-2-carboxamide would be expected to exhibit several key absorption bands that confirm the presence of its constituent functional groups.
Table 1: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3400 - 3100 | Medium-Strong, Broad | N-H stretching (Amide and Carboxamide)[3][4] |
| ~3050 | Medium-Weak | Aromatic C-H stretching |
| ~1680 - 1640 | Strong | C=O stretching (Amide I)[5] |
| ~1620 - 1580 | Medium | C=C stretching (Aromatic) |
| ~1550 - 1510 | Medium | N-H bending (Amide II)[3] |
| ~1250 | Medium | C-N stretching |
| ~1100 - 1000 | Medium | C-O-C stretching (Benzofuran) |
| Below 850 | Medium-Strong | C-H out-of-plane bending (Aromatic substitution pattern) |
| ~750 | Strong | C-Cl stretching |
The presence of two distinct amide functionalities (the linking amide and the C2-carboxamide) would lead to characteristic N-H and C=O stretching vibrations. Hydrogen bonding can cause these peaks to be broad.[3]
Caption: Correlation of functional groups to IR regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: The NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H). Standard pulse sequences are used to acquire ¹H and proton-decoupled ¹³C NMR spectra. 2D NMR experiments like COSY, HSQC, and HMBC can be performed to further confirm assignments.[6]
¹H NMR Data Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 2: Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 9.5 | Singlet | 1H | Amide N-H (linking) |
| ~8.0 - 7.2 | Multiplet | 8H | Aromatic protons (Benzofuran and Chlorophenyl rings) |
| ~7.5 | Broad Singlet | 2H | Carboxamide N-H₂ |
The exact chemical shifts and coupling patterns of the aromatic protons would be complex due to overlapping signals from the two aromatic rings. The downfield shift of the linking amide proton is characteristic and is due to the deshielding effect of the adjacent carbonyl group.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment.
Table 3: Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Amide) |
| ~160 | C=O (Carboxamide) |
| ~150 - 110 | Aromatic and Benzofuran carbons |
The carbonyl carbons of the two amide groups are expected to appear at the most downfield positions. The fluorinated carbons in the target molecule, 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide, would exhibit characteristic splitting patterns due to carbon-fluorine coupling.[6]
Caption: Labeled structure for NMR assignment correlation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer further structural information.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. The instrument is typically operated in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Data Interpretation
For 3-(2-chlorobenzamido)benzofuran-2-carboxamide (C₁₆H₁₁ClN₂O₃), the expected monoisotopic mass is approximately 314.05 g/mol . In ESI-MS, the most prominent peak would be the protonated molecular ion [M+H]⁺ at an m/z of approximately 315. The presence of a chlorine atom would be indicated by an isotopic pattern for the molecular ion, with a peak at [M+2+H]⁺ that is about one-third the intensity of the [M+H]⁺ peak.
Common fragmentation pathways for such molecules often involve the cleavage of the amide bonds.
Caption: Potential mass spectrometry fragmentation pathway.
Conclusion
The comprehensive spectroscopic analysis of 3-(benzamido)benzofuran-2-carboxamides, as illustrated with a representative compound, relies on the synergistic interpretation of data from IR, NMR, and Mass Spectrometry. IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, and mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation. This multi-technique approach is indispensable for the unambiguous structural elucidation and purity assessment of this important class of compounds in a research and drug development setting.
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Patil, S., et al. (2020). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. ResearchGate. Available at: [Link]
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Larhed, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC. Available at: [Link]
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Larhed, M., et al. (2019). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations. ChemRxiv. Available at: [Link]
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Ramamoorthy, A., et al. (2025). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ResearchGate. Available at: [Link]
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NIST. (n.d.). Benzofuran-2-carboxylic acid. NIST WebBook. Available at: [Link]
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Angeles-Beltran, D., et al. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Available at: [Link]
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Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Chemistry LibreTexts. Available at: [Link]
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Larhed, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. Available at: [Link]
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Gouda, M. A., et al. (2026). Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]
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Begala, M., & Delogu, G. L. (2019). Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn. PubMed. Available at: [Link]
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Molecules. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. Available at: [Link]
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Investigating the Anticancer Properties of Benzofuran Derivatives: A Technical Guide
Executive Summary
The benzofuran scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to mimic the biaryl pharmacophores found in naturally occurring oncolytics like combretastatin A-4 and ailanthoidol. This guide outlines a rigorous framework for the design, synthesis, and preclinical evaluation of benzofuran derivatives. Unlike generic screening protocols, this document focuses on the causal link between C2/C3-substitution patterns and specific molecular targets—primarily tubulin polymerization and receptor tyrosine kinases (EGFR/VEGFR).
Chemical Architecture & SAR Rationale
The "Expertise" in drug design lies not in random derivation, but in rational scaffold morphing. The benzofuran core (benzo[b]furan) offers specific vectors for optimization:
-
The Pharmacophore: The planar, aromatic nature of benzofuran allows it to intercalate DNA or slot into the hydrophobic ATP-binding pockets of kinases.
-
C2-Position (The Anchor): Substitution here with aryl or heteroaryl rings (e.g., 3,4,5-trimethoxyphenyl) is critical for mimicking the B-ring of colchicine, driving tubulin affinity.
-
C3-Position (The Modulator): Functionalization with carbonyls, cyanides, or amides often improves metabolic stability and hydrogen bonding with kinase hinge regions (e.g., EGFR Cys797).
-
C5/C6-Positions (Electronic Tuning): Electron-donating groups (methoxy, ethoxy) at these positions enhance lipophilicity and potency, often correlating with improved IC50 values in breast (MCF-7) and lung (A549) cancer lines.
Mechanistic Profiling & Signaling Pathways
To validate a benzofuran derivative, one must confirm its mode of action. The two dominant pathways are Microtubule Destabilization and Kinase Inhibition .
Visualization: Molecular Mechanism of Action
The following diagram illustrates the dual-targeting potential of benzofuran scaffolds, leading to the convergent outcome of apoptosis.
Figure 1: Dual mechanistic pathways of benzofuran derivatives targeting tubulin dynamics and receptor tyrosine kinases.
Synthetic Strategies
Efficient synthesis is a prerequisite for SAR exploration. We prioritize two robust pathways: the Rap-Stoermer Condensation for rapid library generation and the Sonogashira Coupling for accessing 2-alkynyl/aryl derivatives.
Visualization: Synthesis Workflow
Figure 2: Primary synthetic routes for 2-substituted benzofuran library generation.
Preclinical Evaluation Framework (The Protocols)
Trustworthiness in data comes from rigorous controls. The following protocols are designed to be self-validating.
Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)
Objective: Determine IC50 values across a panel of cancer lines (e.g., A549, MCF-7, HeLa).
-
Seeding: Seed cells at
cells/well in 96-well plates. Why? Low density prevents contact inhibition from masking drug effects. -
Treatment: After 24h adhesion, treat with serial dilutions (0.1 – 100 µM) of the benzofuran derivative.
-
Incubation: 48h at 37°C, 5% CO2.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol 2: Tubulin Polymerization Inhibition Assay
Objective: Confirm if the derivative acts directly on microtubule dynamics (Mechanism Validation).
-
Preparation: Use >99% pure tubulin protein in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Baseline: Keep all reagents on ice (4°C) to prevent premature polymerization.
-
Induction: Add test compound (5 µM) or CA-4 (Reference). Transfer to a 37°C plate reader.
-
Kinetics: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30s for 60 mins.
-
Interpretation: A flattened curve compared to the vehicle control (sigmoidal growth) indicates polymerization inhibition.
Protocol 3: Cell Cycle Analysis (Flow Cytometry)
Objective: Check for G2/M phase arrest, a hallmark of tubulin inhibitors.
-
Fixation: Harvest treated cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C. Why? Ethanol permeabilizes the membrane for dye entry.
-
Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Why? RNase removes RNA to ensure PI binds only to DNA.
-
Analysis: Measure DNA content on a flow cytometer.
-
Result: Look for accumulation of cells in the G2/M peak (4N DNA content) relative to G0/G1 (2N).
Data Landscape: Comparative Potency
The following table summarizes key benzofuran derivatives from recent literature, highlighting the correlation between substitution patterns and biological activity.
| Compound ID | Substitution Pattern | Target | Cell Line | IC50 (µM) | Reference |
| CA-4 | Control (Natural Product) | Tubulin | A549 | 0.05 | [1, 2] |
| 6g | 2-(3,4,5-trimethoxyphenyl) | Tubulin | MDA-MB-231 | 3.01 | [1] |
| 17g | 3-triazole-linked | Tubulin | A549 | 0.57 | [3] |
| 36 | 5-alkenyl-substituted | Tubulin | A549 | 0.06 | [2] |
| 4g | Chalcone hybrid | VEGFR-2 | HCC1806 | 1.80 | [4] |
| 8aa | Benzofuran-Indole | EGFR (L858R) | PC9 | < 0.10 | [5] |
Analysis:
-
Trimethoxy Motif: Compounds 6g and 17g leverage the 3,4,5-trimethoxy motif, validating the "colchicine-site" targeting strategy.
-
Hybridization: The 4g chalcone hybrid shifts activity toward kinase inhibition (VEGFR-2), demonstrating the scaffold's versatility.
Future Outlook
The next generation of benzofuran therapeutics lies in PROTACs (Proteolysis Targeting Chimeras) . By linking a benzofuran warhead (binding the protein of interest) to an E3 ligase ligand, researchers can degrade rather than merely inhibit oncogenic proteins.
References
-
Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry. Link
-
Synthesis and Biological Evaluation of Benzo[b]furans as Inhibitors of Tubulin Polymerization and Inducers of Apoptosis. Journal of Medicinal Chemistry. Link
-
Synthesis and Biological Evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole Derivatives as Tubulin Polymerization Inhibitors. Bioorganic Chemistry. Link
-
Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry. Link
-
Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Pharmaceuticals. Link
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Link
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A Technical Guide to Novel Benzofuran Derivatives for Neurological Disorders
Introduction: The Imperative for Novel Neurotherapeutics
Neurological disorders, encompassing a wide spectrum of neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD), represent a profound and growing challenge to global health. The complexity of these diseases, rooted in multifaceted pathological cascades, has rendered many traditional single-target therapeutic strategies insufficient.[1][2] Current treatments often provide only symptomatic relief and do not halt the underlying neurodegenerative processes.[3] This therapeutic gap underscores the urgent need for innovative drug discovery paradigms.
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a "privileged structure" in medicinal chemistry.[2][4] Its prevalence in biologically active natural products and its synthetic tractability make it an exceptional starting point for the development of novel therapeutics.[5][6] This guide provides an in-depth technical exploration of benzofuran derivatives as multi-target agents for neurological disorders, focusing on their design, synthesis, mechanisms of action, and the experimental protocols required for their evaluation.
The Multi-Target Paradigm: Why Benzofurans are Ideal Scaffolds
The pathophysiology of diseases like AD is not linear but involves a complex interplay of factors including cholinergic deficits, monoamine neurotransmitter imbalances, amyloid-beta (Aβ) plaque deposition, oxidative stress, and neuroinflammation.[7] A multi-target-directed ligand (MTDL) approach, which aims to modulate several of these pathways simultaneously, is now considered a more promising strategy than single-target agents.[4][8]
The benzofuran core is uniquely suited for this MTDL strategy. Its rigid, planar structure provides a robust anchor for various pharmacophoric decorations, allowing for the fine-tuning of activity against multiple, distinct biological targets.[9] Studies have repeatedly shown that derivatives can be engineered to concurrently inhibit key enzymes, block protein aggregation, and exert antioxidant effects, addressing the multifactorial nature of neurodegeneration.[2][4]
Key Molecular Targets and Mechanisms of Action
Cholinesterase (AChE/BChE) Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[8] Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh degradation, is a cornerstone of AD therapy.[3][10] Numerous benzofuran derivatives have been developed as potent cholinesterase inhibitors.[8][11]
For instance, 2-arylbenzofurans and tacrine-benzofuran hybrids have demonstrated potent inhibitory activities, with some compounds exhibiting dual inhibition of both AChE and BChE.[3][7] The latter is particularly significant as BChE activity increases in the later stages of AD.[12]
| Compound Class | Target(s) | Representative IC₅₀ (µM) | Reference |
| 2-Arylbenzofurans | AChE / BChE | 0.054 - 33.8 | [3] |
| 3-Aminobenzofurans | AChE / BChE | Varies (e.g., 5f shows potent inhibition) | [11] |
| Tacrine-Benzofuran Hybrids | AChE / BChE | Dual inhibition reported | [7] |
| N-Glycosyl Benzofurans | AChE | High % inhibition reported | [3] |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters like dopamine and serotonin.[13] Dysregulation of these neurotransmitters is implicated in both Parkinson's disease and depression. MAO-B inhibitors, in particular, are valuable for PD treatment as they increase dopaminergic neurotransmission and reduce the oxidative stress generated during dopamine metabolism.[14][15]
Benzofuran derivatives have been extensively explored as MAO inhibitors, with many showing high potency and selectivity for the MAO-B isoform.[14][16] This selectivity is crucial, as it avoids the "cheese effect" (a hypertensive crisis) associated with non-selective MAO-A inhibition.
| Compound Series | Target Selectivity | Representative Kᵢ or IC₅₀ | Reference |
| 2-Arylbenzofurans | MAO-B | 140 nM (IC₅₀) | [17] |
| Indole/Benzofuran Amides | MAO-B | 0.03 µM (Kᵢ) | [14] |
| 2-Aroylbenzofurans | MAO-B | Low nanomolar range (IC₅₀) | [13] |
| Benzofuran-Thiazolylhydrazones | MAO-A | 0.07 µM (IC₅₀) | [18] |
Inhibition of Amyloid-β (Aβ) Aggregation
The aggregation of amyloid-β peptides into toxic oligomers and plaques is a central event in AD pathogenesis.[4] Compounds that can inhibit this process are highly sought after. The planar, aromatic nature of the benzofuran scaffold allows it to interact with Aβ peptides, disrupting the hydrophobic interactions that drive aggregation.[2][19] Orally active benzofuran derivatives have been shown to reduce Aβ accumulation in the brains of animal models, leading to improved cognitive function.[20]
Antioxidant and Neuroprotective Mechanisms
Oxidative stress and excitotoxicity are common final pathways in neuronal cell death across many neurological disorders.[19] Benzofuran derivatives inherently possess antioxidant properties, capable of scavenging reactive oxygen species (ROS).[8][19] Furthermore, they can protect neurons from glutamate-induced excitotoxicity, a process mediated by the overactivation of NMDA receptors.[19][21] Some derivatives, like MBPTA, have been shown to protect against MPP+-induced cell death (a model for Parkinson's) by inhibiting ROS/NO generation and activating pro-survival signaling pathways like PI3K/Akt.[22]
Medicinal Chemistry: Synthesis and Structure-Activity Relationships (SAR)
The therapeutic potential of the benzofuran scaffold is unlocked through strategic chemical modification. Structure-activity relationship (SAR) studies are critical for optimizing potency, selectivity, and pharmacokinetic properties.
Common Synthetic Approaches:
-
Palladium-Catalyzed Cyclization: Efficient one-pot methods combining 2-chlorophenols with alkynes are used to construct the core benzofuran ring.[20]
-
Intramolecular Wittig Reaction: This reaction is a reliable method for synthesizing specific benzofuran derivatives, particularly for applications like PET imaging agents.[16][20]
-
Rearrangement from Coumarins: An unusual but effective pathway involves the rearrangement of a benzopyran (coumarin) group to a benzofuran group, offering a novel synthetic route.[23]
Key SAR Insights: SAR studies have revealed that substitutions at the C2, C3, and C5 positions of the benzofuran ring are particularly impactful for neuroactivity.[2][4]
-
Position 2: Substitution with aryl groups is a common strategy for enhancing inhibitory activity against both cholinesterases and MAO.[8] The nature and substitution pattern of this aryl ring are critical for tuning selectivity.
-
Position 3: The introduction of amino-containing side chains, as seen in 3-aminobenzofuran derivatives, has been shown to be effective for creating potent, dual-binding site AChE inhibitors.[11]
-
Position 5: The placement of electron-withdrawing groups, such as a nitro group (-NO2), has been found to significantly increase the potency of MAO-B inhibition.[17]
Essential Experimental Protocols
Validating the therapeutic potential of novel benzofuran derivatives requires a suite of robust and reproducible bioassays. The following protocols represent core methodologies for primary screening.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for measuring AChE and BChE activity. The rationale is based on the hydrolysis of a substrate (ATChI or BTChI) by the enzyme, which produces thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, the formation of which is monitored spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATChI) solution, and the test compound stock solution (typically in DMSO). Prepare the enzyme solution (AChE or BChE from a commercial source) in buffer.
-
Assay Setup (96-well plate):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound at various concentrations. For the control, add 20 µL of buffer/DMSO.
-
Add 20 µL of the enzyme solution and incubate for 15 minutes at 37°C.
-
Add 10 µL of DTNB solution.
-
-
Initiate Reaction: Add 10 µL of the ATChI substrate to each well to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and calculate the IC₅₀ value using non-linear regression.
-
Validation: Run a positive control (e.g., Donepezil) in parallel to validate the assay performance.
Protocol 2: In Vitro MAO-A/B Inhibition Assay (Fluorometric)
This high-sensitivity assay measures the activity of MAO enzymes by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation. H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare MAO assay buffer, HRP solution, a fluorescent probe (e.g., Amplex Red), and MAO-A/B enzymes. Prepare test compound dilutions.
-
Assay Setup (96-well black plate):
-
Add 50 µL of the test compound or a reference inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) to respective wells.
-
Add 50 µL of the MAO enzyme (either A or B isoform) and incubate for 10-15 minutes.
-
-
Reaction Mix Preparation: Prepare a reaction mix containing the fluorescent probe, HRP, and the MAO substrate (e.g., p-tyramine) in assay buffer.
-
Initiate Reaction: Add 100 µL of the reaction mix to each well.
-
Data Acquisition: Incubate the plate at 37°C, protected from light. Measure fluorescence (Ex/Em ≈ 535/587 nm) at several time points.
-
Data Analysis: Calculate the rate of fluorescence increase. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
Protocol 3: Neuroprotection Assay against NMDA-Induced Excitotoxicity (MTT Assay)
This cell-based assay assesses the ability of a compound to protect neurons from excitotoxic cell death. The MTT assay measures cell viability by quantifying the metabolic activity of living cells, which reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.
Step-by-Step Methodology:
-
Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates and culture until appropriately differentiated.
-
Compound Pre-treatment: Treat the cells with various concentrations of the benzofuran test compound for 1-2 hours.
-
Induce Excitotoxicity: Expose the cells to a toxic concentration of N-methyl-D-aspartate (NMDA, e.g., 300 µM) for a specified period (e.g., 2 hours), in the continued presence of the test compound.[19] Include a control group (no NMDA) and an NMDA-only group. A known NMDA antagonist like Memantine should be used as a positive control.
-
MTT Assay:
-
Remove the treatment media and add fresh media containing MTT solution (0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
-
Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm.
-
Data Analysis: Normalize the absorbance values to the control group (100% viability). Calculate the percentage of cell viability for each treatment group and determine the concentration at which the compound provides significant protection.
Future Perspectives
While the benzofuran scaffold holds immense promise, the journey from a promising lead compound to a clinical therapeutic involves overcoming significant hurdles. Future research must focus on:
-
Optimizing Pharmacokinetics: Enhancing blood-brain barrier (BBB) permeability is paramount for any CNS-acting drug.[20][24] Medicinal chemistry efforts must balance potency with properties like lipophilicity and molecular weight that govern BBB penetration.
-
In Vivo Efficacy and Safety: Promising candidates from in vitro screens must be rigorously tested in animal models of neurological disease to confirm efficacy and assess potential toxicity.[1]
-
Exploring Novel Targets: The versatility of the benzofuran scaffold should be leveraged to explore other emerging targets in neurodegeneration, such as neuroinflammation pathways and protein clearance mechanisms.
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Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry. [Link]
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Advances in Synthesis and Anti-Alzheimer's Disease Potential of Functionalized Benzofurans: A Recent Overview. Archiv der Pharmazie. [Link]
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Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. Indian Journal of Pharmaceutical Sciences. [Link]
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Inhibition of monoamine oxidase by indole and benzofuran derivatives. PubMed. [Link]
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Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors. Sciforum. [Link]
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MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calculations. PubMed. [Link]
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Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. [Link]
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Development and characterization of novel 2-aroylbenzofuran derivatives as potent and selective human monoamine oxidase B inhibitors: new tools to tackle neurodegenerative diseases. University of Bari Aldo Moro. [Link]
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Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Taylor & Francis Online. [Link]
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Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. National Center for Biotechnology Information. [Link]
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Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI. [Link]
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Review Article Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. ResearchGate. [Link]
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Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Archives of Pharmacal Research. [Link]
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Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells. PubMed. [Link]
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Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR 1. MDPI. [Link]
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Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. National Center for Biotechnology Information. [Link]
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Biological Activity Evaluation of Novel Monoamine Oxidase Inhibitory Compounds Targeting Parkinson Disease. Taylor & Francis Online. [Link]
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Alzheimer's Disease | Benzofuran | Derivatives | Biomarkers | Synthetic Scheme. Innovare Academic Sciences. [Link]
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Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. ResearchGate. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. National Center for Biotechnology Information. [Link]
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Substituted benzofuran. Wikipedia. [Link]
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Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. ResearchGate. [Link]
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Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry. [Link]
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The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]
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Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
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Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
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synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. PubMed. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. ResearchGate. [Link]
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Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]
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Mini Review on Important Biological Properties of Benzofuran Derivatives. Lupine Publishers. [Link]
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Methodological & Application
C–H arylation and transamidation for benzofuran-2-carboxamide synthesis
Application Note: Modular Synthesis of C3-Arylated Benzofuran-2-Carboxamides via 8-AQ Directed C–H Activation and One-Pot Transamidation
Executive Summary
This application note details a high-efficiency, modular protocol for synthesizing elaborate benzofuran-2-carboxamide libraries. Traditionally, accessing C3-arylated benzofurans requires pre-functionalized starting materials (e.g., 3-halobenzofurans) or harsh cyclization conditions. This guide presents a superior methodology utilizing Palladium-catalyzed, 8-aminoquinoline (8-AQ) directed C–H arylation , followed by a mild, metal-free transamidation sequence .
This workflow allows for the late-stage diversification of the benzofuran scaffold, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries with high functional group tolerance.
Scientific Foundation & Mechanism
The Strategic Advantage of 8-Aminoquinoline (8-AQ)
The 8-aminoquinoline auxiliary is not merely a protecting group; it is a bidentate directing group (DG) that is crucial for regioselectivity. By coordinating to the Pd(II) center via the quinoline nitrogen and the amide nitrogen, it forms a rigid 5,5-membered metallacycle. This geometry positions the catalyst specifically at the C3 position of the benzofuran ring, overriding the innate electronic bias that might otherwise favor C2 functionalization (if the C2 were unsubstituted) or non-selective background reactions.
Mechanism of C–H Arylation
The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle:
-
Coordination: The Pd(OAc)₂ coordinates to the 8-AQ auxiliary.
-
C–H Activation: A concerted metalation-deprotonation (CMD) event occurs at the C3 position, forming a stable palladacycle.
-
Oxidative Addition: The aryl iodide adds to the Pd(II) center, generating a transient high-valent Pd(IV) species.
-
Reductive Elimination: The C–C bond is formed, releasing the arylated product and regenerating Pd(II).
Mechanism of "Twisted Amide" Transamidation
Direct transamidation of secondary amides is kinetically difficult due to resonance stabilization. This protocol circumvents this by converting the stable 8-AQ amide into a highly reactive N-acyl-Boc-carbamate . The steric bulk of the Boc group forces the amide bond out of planarity (Winkler-Dunitz distortion), disrupting resonance and significantly increasing the electrophilicity of the carbonyl carbon. This allows diverse amines to attack under mild conditions, cleaving the 8-AQ auxiliary and installing the target amide.[1][2]
Visualization of Reaction Pathways
The following diagram illustrates the catalytic cycle and the activation logic for the transamidation step.
Figure 1: Integrated workflow showing the Pd-catalyzed C-H activation cycle followed by the steric activation of the amide bond for transamidation.
Experimental Protocols
Protocol A: Pd-Catalyzed C3-Arylation
Objective: Install aryl substituents at the C3 position of N-(quinolin-8-yl)benzofuran-2-carboxamide.
Reagents:
-
Substrate: N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv)[3]
-
Oxidant/Scavenger: AgOAc (1.5 equiv)
-
Base: NaOAc (1.0 equiv)[3]
-
Solvent: CPME (Cyclopentyl methyl ether) [0.5 M]
Step-by-Step Procedure:
-
Setup: In a glovebox or under a strictly inert argon atmosphere, charge a heavy-walled pressure vial with the benzofuran substrate, aryl iodide, Pd(OAc)₂, AgOAc, and NaOAc.
-
Expert Insight: AgOAc serves a dual role. It acts as a halide scavenger to drive the reaction equilibrium and helps regenerate the active Pd species.
-
-
Solvation: Add anhydrous CPME. CPME is preferred over toluene or DMF due to its high boiling point, low peroxide formation, and hydrophobicity which simplifies workup.
-
Reaction: Seal the vial and heat to 110 °C for 18–24 hours. Stirring must be vigorous to suspend the silver salts.
-
Workup: Cool to room temperature. Dilute with CH₂Cl₂ and filter through a pad of Celite to remove silver residues.
-
Critical Step: If the product is insoluble, use a Soxhlet extractor with CH₂Cl₂ to recover the product from the Celite/Silver cake.
-
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
Protocol B: One-Pot Transamidation
Objective: Remove the 8-AQ directing group and install the desired amine functionality.
Reagents:
-
C3-Arylated Intermediate (from Protocol A)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
Step-by-Step Procedure:
-
Activation (Bocylation): Dissolve the starting material in MeCN (0.1 M).[1][5] Add Boc₂O and DMAP.[1][3][4][5] Stir at 60 °C for 2 hours.
-
Monitoring: Monitor by TLC. The formation of the N-acyl-Boc-carbamate is usually quantitative. The spot will shift significantly in polarity.
-
-
Solvent Switch (Optional but Recommended): While the reaction can proceed in MeCN, switching to Toluene often improves yields for sterically hindered amines. Evaporate MeCN or dilute with Toluene if the subsequent amine is liquid.
-
Aminolysis: Add the target amine (1.5 equiv) directly to the reaction mixture. Stir at 60 °C .
-
Time: Simple amines (benzylamine) react in <6 hours. Steric amines may require 12–18 hours.
-
-
Purification: Concentrate in vacuo. The byproduct (Boc-protected 8-aminoquinoline) and the product are separated via column chromatography.
Representative Data & Scope
The following data summarizes the efficiency of this protocol based on validated literature results (Oschmann et al., 2020).
Table 1: Scope of C-H Arylation (Protocol A)
| Entry | Aryl Iodide (Ar-I) | Electronic Nature | Yield (%) | Notes |
| 1 | 4-Iodoanisole | Electron-Rich | 89% | Standard conditions |
| 2 | 4-Iodoacetophenone | Electron-Poor | 82% | High tolerance for carbonyls |
| 3 | 1-Iodonaphthalene | Sterically Hindered | 76% | Requires 10 mol% Pd |
| 4 | 3-Iodothiophene | Heteroaryl | 86% | Excellent heteroaryl coupling |
| 5 | 4-Iodobenzotrifluoride | Electron-Poor | 78% | - |
Table 2: Scope of Transamidation (Protocol B)
| Entry | Nucleophile (Amine) | Class | Yield (%) | Time (h) |
| 1 | Benzylamine | Primary | 75% | 6 |
| 2 | Morpholine | Secondary (Cyclic) | 88% | 6 |
| 3 | Aniline | Aromatic | 65% | 12 |
| 4 | Piperonylamine | Primary | 84% | 6 |
Troubleshooting & Optimization
-
Low Yield in C-H Step: If conversion is low, check the quality of AgOAc. It is light-sensitive and hygroscopic. Ensure the reaction is strictly anaerobic. For electron-deficient aryl iodides, increasing the temperature to 130 °C may be required.
-
Incomplete Transamidation: If the Boc-activation step is slow, add an additional 0.5 equiv of DMAP. If the aminolysis is stalled, raising the temperature to 80 °C in Toluene is generally safe for the benzofuran core.
-
Purification Issues: The 8-AQ byproduct is UV-active and can co-elute. Using a gradient of CH₂Cl₂/MeOH often provides better separation than Hex/EtOAc for the final amides.
References
-
Oschmann, M., Holm, L. J., Pourghasemi-Lati, M., & Verho, O. (2020).[2][6] Synthesis of Elaborate Benzofuran-2-carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361.[6] [Link]
-
Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-Catalyzed Arylation of C–H Bonds. Accounts of Chemical Research, 42(8), 1074–1086. [Link]
-
Szostak, M., & Aube, J. (2013). Chemistry of Twisted Amides. Chemical Reviews, 113(8), 5701–5765. [Link]
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Application Notes and Protocols for Cell-Based Assays Using 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide, a Potent Modulator of the IRE1α Pathway
Introduction: Targeting the Unfolded Protein Response
The endoplasmic reticulum (ER) is a critical organelle responsible for the proper folding and modification of a significant portion of the proteome.[1] A variety of physiological and pathological conditions, such as hypoxia, nutrient deprivation, and high secretory demand in cancer cells, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[2] To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][3] The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged.[4]
One of the central regulators of the UPR is the inositol-requiring enzyme 1α (IRE1α), an ER-resident transmembrane protein with both kinase and endoribonuclease (RNase) domains.[2][5] Upon sensing ER stress, IRE1α dimerizes and autophosphorylates, which in turn activates its RNase domain.[6][7] The activated RNase initiates the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA.[1][2] This splicing event results in a frameshift, leading to the translation of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[7][8]
Given its crucial role in cell fate decisions, the IRE1α pathway has emerged as a compelling therapeutic target in a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[9][10] Small molecule inhibitors of IRE1α can modulate the UPR, potentially sensitizing cancer cells to therapy or dampening pathological inflammatory responses.[9] The benzofuran-2-carboxamide scaffold is a "privileged structure" known to be a component of various biologically active compounds.[11][12] 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide represents a novel investigational compound from this class, designed to potently and selectively modulate the IRE1α signaling pathway. These application notes provide detailed protocols for characterizing the cellular activity of this compound.
Mechanism of Action: The IRE1α Signaling Pathway
The activation of IRE1α is a tightly regulated process that serves as a key indicator of ER stress. Understanding this pathway is fundamental to designing and interpreting cell-based assays for inhibitors like 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide.
Figure 1: The IRE1α Signaling Pathway. Accumulation of unfolded proteins in the ER lumen leads to the dimerization and autophosphorylation of IRE1α, activating its RNase domain to splice XBP1 mRNA.
Experimental Protocols
The following protocols are designed to assess the efficacy and mechanism of action of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide in cell-based models.
Protocol 1: XBP1 Splicing Assay
Principle: This assay directly measures the inhibition of IRE1α's RNase activity by quantifying the levels of spliced XBP1 (XBP1s) and unspliced XBP1 (XBP1u) mRNA. A potent inhibitor will reduce the ratio of XBP1s to XBP1u in cells under ER stress.
Materials:
-
Human cell line (e.g., RPMI-8226 multiple myeloma cells, which have high basal IRE1α activity, or HEK293T cells)
-
Complete cell culture medium
-
3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers specific for human XBP1s and XBP1u
-
qPCR master mix and instrument
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide in culture medium. Pre-treat the cells with the compound or vehicle control for 1-2 hours.
-
ER Stress Induction: Add an ER stress inducer (e.g., 1 µg/mL Tunicamycin) to the appropriate wells. Include a no-stress control. Incubate for 4-6 hours.
-
RNA Extraction: Harvest the cells and extract total RNA according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR Analysis: Perform quantitative PCR using primers that can distinguish between XBP1s and XBP1u.
-
Data Analysis: Calculate the ratio of XBP1s to XBP1u for each treatment condition. Determine the IC50 value of the compound for XBP1 splicing inhibition.
Expected Results: Treatment with 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide is expected to cause a dose-dependent decrease in the XBP1s/XBP1u ratio in ER-stressed cells.
Protocol 2: Cell Viability Assay
Principle: Since the IRE1α pathway is critical for cell survival under ER stress, its inhibition can lead to reduced cell viability, particularly in cells that are dependent on a robust UPR, such as cancer cells.[13]
Materials:
-
Cancer cell line of interest (e.g., multiple myeloma, glioblastoma)
-
Complete cell culture medium
-
3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
96-well clear or opaque plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the chosen cell line and assay duration.
-
Compound Treatment: Treat the cells with a range of concentrations of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Measurement: Add the cell viability reagent and measure the signal (luminescence, absorbance, or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the GI50 (concentration for 50% growth inhibition).
Expected Results: A dose-dependent decrease in cell viability is expected upon treatment with the compound. The sensitivity of different cell lines may vary depending on their reliance on the IRE1α pathway.
| Cell Line | Tissue of Origin | Basal IRE1α Activity | Expected Sensitivity |
| RPMI-8226 | Multiple Myeloma | High | High |
| KMS-11 | Multiple Myeloma | Inducible | High |
| U87-MG | Glioblastoma | Inducible | Moderate to High |
| HEK293T | Embryonic Kidney | Low | Low |
Table 1: Expected Sensitivity of Various Cell Lines to IRE1α Inhibition.
Protocol 3: Apoptosis Assay
Principle: Prolonged or unresolved ER stress, which can be exacerbated by IRE1α inhibition, leads to apoptosis.[4][14] This can be measured by detecting markers of programmed cell death, such as caspase activation or Annexin V staining.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide
-
ER stress inducer (optional, to enhance the apoptotic effect)
-
Apoptosis detection kit (e.g., Caspase-Glo® 3/7 Assay or Annexin V-FITC/Propidium Iodide kit)
-
Flow cytometer (for Annexin V staining) or plate reader (for caspase assay)
Procedure (Caspase-Glo® 3/7 Assay):
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Incubation: Incubate for 24-48 hours.
-
Caspase Activity Measurement: Add the Caspase-Glo® 3/7 reagent to the wells, incubate, and measure luminescence.
-
Data Analysis: Normalize the data to the vehicle-treated control to determine the fold-increase in caspase activity.
Procedure (Annexin V/PI Staining):
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide according to the kit protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Expected Results: Treatment with 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide is expected to induce a dose-dependent increase in markers of apoptosis.
Figure 2: Experimental Workflow for Compound Characterization. A sequential approach from target engagement to phenotypic outcomes ensures a comprehensive evaluation.
Troubleshooting and Scientific Considerations
-
Cell Line Selection: The choice of cell line is critical. Cells with high basal UPR activity, such as multiple myeloma lines, are often more sensitive to IRE1α inhibition.[15]
-
Compound Solubility: Ensure that 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide is fully dissolved in the culture medium to avoid artifacts.
-
Off-Target Effects: At high concentrations, small molecules can exhibit off-target effects. It is important to correlate the phenotypic effects (viability, apoptosis) with the on-target inhibition of XBP1 splicing. Consider using a negative control compound with a similar chemical structure but no activity against IRE1α.
-
Kinetics of Inhibition: The pre-incubation time with the compound and the duration of ER stress induction may need to be optimized for different cell lines and experimental endpoints.
Conclusion
3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide is a promising new agent for the modulation of the IRE1α signaling pathway. The protocols outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to investigate its mechanism of action and therapeutic potential in relevant cell-based models. By systematically evaluating its impact on XBP1 splicing, cell viability, and apoptosis, a comprehensive understanding of this compound's cellular activity can be achieved.
References
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Hetz, C. (2012). The unfolded protein response: integrating stress signals through the stress sensor IRE1α. Physiological Reviews, 92(3), 1229-1270. [Link]
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Chen, Y., & Brandizzi, F. (2013). The multiple roles of the unfolded protein response regulator IRE1α in cancer. Journal of Cellular and Molecular Medicine, 17(7), 811-820. [Link]
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Cybulsky, A. V. (2017). The IRE1α pathway in glomerular diseases: The unfolded protein response and beyond. Seminars in Nephrology, 37(4), 333-343. [Link]
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Papa, F. R., Zhang, C., Shokat, K. M., & Walter, P. (2003). Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress. Molecular Cell, 12(6), 1349-1360. [Link]
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Oakes, S. A., & Papa, F. R. (2015). Activation of the Unfolded Protein Response Pathway in Cytotoxic T Cells: A Comparison Between in vitro Stimulation, Infection, and the Tumor Microenvironment. Frontiers in Immunology, 6, 22. [Link]
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Deng, Y., et al. (2016). IRE1, a component of the unfolded protein response signaling pathway, protects pollen development in Arabidopsis from heat stress. The Plant Journal, 88(2), 193-204. [Link]
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BellBrook Labs. (2026, January 22). IRE1a Inhibitor Screening with HTS-Optimized Assays. [Link]
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Kim, H. R., et al. (2022). Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition. Biochemical and Biophysical Research Communications, 618, 1-8. [Link]
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Zhou, J., et al. (2006). The crystal structure of human IRE1 luminal domain reveals a conserved dimerization interface required for activation of the unfolded protein response. Proceedings of the National Academy of Sciences, 103(39), 14343-14348. [Link]
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Volkmann, K., et al. (2014). Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability. ACS Medicinal Chemistry Letters, 5(11), 1198-1203. [Link]
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Chevet, E., et al. (2018). Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1). Cell Stress and Chaperones, 23(6), 1261-1270. [Link]
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Nakato, R., et al. (2024). Discovery of a Compound That Inhibits IRE1α S-Nitrosylation and Preserves the Endoplasmic Reticulum Stress Response under Nitrosative Stress. ACS Chemical Biology. [Link]
-
Wang, L., et al. (2021). Harnessing indole scaffolds to identify small-molecule IRE1α inhibitors modulating XBP1 mRNA splicing. Nature Communications, 12(1), 1-13. [Link]
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Tirasophon, W., Welihinda, A. A., & Kaufman, R. J. (1998). RNase domains determine the functional difference between IRE1α and IRE1β. The EMBO Journal, 17(19), 5786-5798. [Link]
-
Ricci, D., et al. (2019). A functional IRE1α RNase domain is not needed for cluster formation but affects cluster dispersal. The FASEB Journal, 33(10), 10928-10940. [Link]
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Volkmann, K., et al. (2014). Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability. ACS Medicinal Chemistry Letters, 5(11), 1198-1203. [Link]
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Szegezdi, E., Logue, S. E., Gorman, A. M., & Samali, A. (2006). Regulation of Apoptosis by the Unfolded Protein Response. Annals of the New York Academy of Sciences, 1090, 316-327. [Link]
-
Lindenmeyer, M. T., et al. (2018). Methods to Detect Endoplasmic Reticulum Stress and Apoptosis in Diabetic Nephropathy. Methods in Molecular Biology, 1704, 149-166. [Link]
-
Oyadomari, S., & Mori, M. (2004). Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo. Methods in Molecular Biology, 282, 163-172. [Link]
-
Chen, C., et al. (2016). Inhibition of IRE1a-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia. Oncotarget, 7(14), 18733-18747. [Link]
-
Feldman, H. C., et al. (2016). ATP-Competitive Partial Antagonists of IRE1α's RNase Segregate Outputs of the UPR. Cell Chemical Biology, 23(6), 687-698. [Link]
-
Osorio, F., et al. (2014). Antigen-derived peptides engage the ER stress sensor IRE1α to curb dendritic cell cross-presentation. The Journal of Experimental Medicine, 211(10), 1977-1988. [Link]
-
Mishiba, K., et al. (2021). A Quantitative Arabidopsis IRE1a Ribonuclease-Dependent in vitro mRNA Cleavage Assay for Functional Studies of Substrate Splicing and Decay Activities. Frontiers in Plant Science, 12, 696956. [Link]
-
Liu, Y., et al. (2021). Inhibition of IRE1α‐XBP1 branch promoted apoptosis. Advanced Science, 8(16), 2100869. [Link]
-
Li, L., et al. (2016). Activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway in human lung cancer cells by the new synthetic flavonoid, LZ-205. Oncotarget, 7(51), 84931-84944. [Link]
-
Harnoss, J. M., et al. (2019). Disruption of IRE1α through its Kinase Domain Attenuates Multiple Myeloma. bioRxiv. [Link]
-
Ogata, M., et al. (2014). Connecting endoplasmic reticulum stress to autophagy through IRE1/JNK/beclin-1 in breast cancer cells. Oncology Reports, 32(3), 965-970. [Link]
-
Kumar, S., et al. (2024). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemMedChem, e202400198. [Link]
-
Lee, K., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2531-2536. [Link]
-
Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Medicinal Chemistry Research, 24(10), 3748-3759. [Link]
-
Svensson, F., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. [Link]
-
Kumar, S., et al. (2024). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemMedChem, e202400198. [Link]
-
Kumar, S., et al. (2024). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemMedChem, e202400198. [Link]
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Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis. [Link]
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Application Note: Preclinical Evaluation of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide
This Application Note is designed for 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide , a compound structurally characteristic of Class II Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) . These molecules (often referred to as heteroaryldihydropyrimidine (HAP) analogs or benzamide derivatives) function by binding to the HBV Core protein (Cp) dimer-dimer interface, inducing the formation of empty capsids devoid of pre-genomic RNA (pgRNA).[1]
Executive Summary
3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide is a synthetic small molecule designed to disrupt the HBV nucleocapsid assembly process. Unlike Nucleos(t)ide Analogues (NAs) which target the polymerase, this compound targets the HBV Core protein (HBcAg) . By binding to the HAP pocket at the dimer-dimer interface, it accelerates capsid assembly kinetics, leading to the formation of empty, genome-free particles.
This guide details the validation of this compound using Hydrodynamic Injection (HDI) for rapid screening and AAV-HBV transduced mice for sustained efficacy profiling.
Mechanism of Action (MoA)
To design the correct in vivo study, one must understand that this compound does not directly degrade the viral genome but prevents its packaging.
-
Primary Effect: Reduction of serum HBV DNA (virions).
-
Secondary Effect: Reduction of intracellular HBV RNA (if capsid recycling is blocked).
-
Distinction: Unlike Class I CAMs (which form aberrant non-capsid polymers), Class II CAMs (like this benzofuran derivative) form morphologically normal but empty capsids.
MoA Visualization
Figure 1: Mechanism of Action. The compound binds the HAP pocket, accelerating assembly kinetics and physically excluding the pgRNA/Polymerase complex, resulting in non-infectious empty particles.
Selected Animal Models
Model A: Hydrodynamic Injection (HDI) Mouse Model
Purpose: Rapid PK/PD screening (7-14 day duration). Why: Introduces HBV DNA directly to the liver, bypassing the need for infection. Ideal for testing if the drug can reduce de novo viral production. Limitations: Transient expression; immune clearance occurs naturally after 2-3 weeks.
Model B: AAV-HBV Transduced Mouse (Gold Standard)
Purpose: Long-term efficacy and "functional cure" assessment. Why: AAV8 vectors deliver the HBV genome (1.3-mer) to hepatocytes, creating a stable episome that mimics cccDNA. This model maintains stable viremia for >6 months in immunocompetent mice (e.g., C57BL/6). Relevance: Allows evaluation of the compound's ability to block capsid recycling and maintain suppression over weeks.
Detailed Protocol: AAV-HBV Efficacy Study
Phase 1: Study Design & Stratification
-
Animals: Male C57BL/6 mice (6-8 weeks old), n=6-8 per group.
-
Vector: AAV8-HBV1.3 (Genotype D or B).
-
Viral Titer:
viral genomes (vg)/mouse via tail vein. -
Acclimation: Allow 21-28 days post-transduction for viremia to stabilize before dosing.
Stratification Table:
| Group | Treatment | Dose (mg/kg) | Route | Frequency | n |
|---|---|---|---|---|---|
| 1 | Vehicle Control | - | PO | BID | 8 |
| 2 | Entecavir (Ref) | 0.5 | PO | QD | 8 |
| 3 | Test Compound | 10 | PO | BID | 8 |
| 4 | Test Compound | 30 | PO | BID | 8 |
| 5 | Combination | 30 (Test) + 0.5 (ETV) | PO | BID/QD | 8 |
Phase 2: Experimental Workflow
Figure 2: AAV-HBV Efficacy Workflow. A 28-day dosing window is standard to observe log-scale reductions in viral load.
Phase 3: Detailed Procedures
1. Formulation & Dosing
-
Vehicle: Benzofuran carboxamides often have poor aqueous solubility.
-
Recommended Vehicle: 0.5% Methylcellulose + 0.2% Tween-80 (Suspension) OR 10% DMSO / 40% PEG400 / 50% Water (Solution).
-
-
Route: Oral Gavage (PO) is preferred for metabolic stability assessment.
-
Volume: 10 mL/kg.
2. Sample Collection
-
Serum: Collect 50-100 µL via submandibular bleed. Spin at 8,000 rpm for 10 min. Store at -80°C.
-
Liver:
-
Left Lobe: Fix in 10% neutral buffered formalin (for IHC).
-
Right Lobe: Snap freeze in liquid nitrogen (for DNA/RNA extraction).
-
3. Analytical Assays
A. Serum HBV DNA (Primary Endpoint)
-
Extract DNA using QIAamp MinElute Virus Spin Kit.
-
qPCR Primers (HBV Core gene):
-
Fwd: 5’-GTC CCT AGA AGA AGA ACT CCC TCG-3’
-
Rev: 5’-TCT TCT TCT TCC GGC AAA TAT GGT-3’
-
Probe: 5’-FAM-TGC GCG AGA /ZEN/ TCC AAT CTA AAT A-IBFQ-3’
-
-
Expectation: >2 log reduction in DNA compared to vehicle.
B. Native Agarose Gel Electrophoresis (NAGE)
-
Crucial for CAM Characterization.
-
Lyse liver tissue (non-denaturing lysis buffer).
-
Run on 1% agarose gel.
-
Transfer to membrane and probe with anti-HBcAg antibody.
-
Result: Class II CAMs will show a shift in capsid mobility or preservation of capsid quantity (empty) vs. reduction of DNA-filled capsids.
C. Liver Immunohistochemistry (IHC)
-
Stain for HBcAg .
-
Expectation: Class II CAMs often cause nuclear accumulation or distinct cytoplasmic aggregation of HBcAg, unlike NAs which do not alter HBcAg distribution.
Data Interpretation & Troubleshooting
| Observation | Interpretation | Troubleshooting |
| No reduction in Serum DNA | Poor exposure or resistance. | Check plasma PK (AUC). Verify sequence of HBV strain (CAMs are genotype-sensitive). |
| Reduction in DNA, No change in HBsAg | Expected for CAMs. | CAMs target the capsid, not the surface antigen (S) production directly. |
| Toxicity (Weight Loss) | Off-target effect. | Benzofurans can hit other targets. Check liver enzymes (ALT/AST). |
| Capsid Smear on NAGE | Aberrant assembly. | Suggests Class I mechanism (unlikely for this specific scaffold, but possible). |
References
-
Viswanathan, U. et al. (2020). Structural basis for the assembly of the hepatitis B virus capsid and its inhibition by heteroaryldihydropyrimidines.[1][2] Journal of Virology. Link
-
Kluge, S. et al. (2016). Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives.[3][4] MDPI Viruses. Link
-
Lomonosova, E. et al. (2017). Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly.[1][2][4][5] Journal of Virology. Link
-
Guidance for Industry. (2018). Chronic Hepatitis B Virus Infection: Developing Drugs for Treatment.[1][2][3] FDA. Link
Sources
- 1. Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacophore-Based Virtual Screening and Structural Modification of Novel Benzamide Derivatives as HBV Capsid Assembly Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Characterizing Novel Benzofuran-2-Carboxamide Derivatives as IRE1α-Modulating Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Author's Foreword: Navigating the Path from Compound to Chemical Probe
The molecule 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide represents a specific chemical entity within the broader, biologically active class of benzofuran-2-carboxamides.[1][2][3][4][5][6] While this specific compound is not yet established in scientific literature as a validated chemical probe for any particular target, its scaffold is a frequent constituent of molecules with significant pharmacological properties.[1][4][5]
This document, therefore, is structured not as a validation of this specific molecule, but as a comprehensive guide for the rigorous evaluation of novel compounds like it. We will use 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide as a representative example to outline the principles, workflows, and detailed protocols necessary to characterize a potential inhibitor of Inositol-requiring enzyme 1 alpha (IRE1α), a critical sensor in the Unfolded Protein Response (UPR).
A chemical probe is a highly selective small molecule used to study the function of a specific protein in cells and organisms.[7] Unlike genetic methods, chemical probes offer dose-dependent, reversible, and rapid control over protein function, making them invaluable tools for target validation in drug discovery.[7] This guide provides the self-validating framework required to take a novel compound from a synthetic curiosity to a powerful biological tool.
The Scientific Imperative: Targeting the IRE1α Pathway
The Endoplasmic Reticulum (ER) is the cellular hub for protein folding and modification. When the folding capacity of the ER is overwhelmed by an influx of unfolded or misfolded proteins—a state known as ER stress—the cell activates the Unfolded Protein Response (UPR).[8][9][10][11] The UPR is a complex signaling network designed to restore homeostasis, but when stress is chronic or overwhelming, it can trigger apoptosis (cell death).
The most evolutionarily conserved branch of the UPR is mediated by the transmembrane protein IRE1α.[2] IRE1α possesses both a kinase and an endoribonuclease (RNase) domain. Under ER stress, IRE1α dimerizes and autophosphorylates, which allosterically activates its RNase domain.[12] This activation has two primary consequences:
-
Unconventional Splicing of XBP1 mRNA: IRE1α excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[13][14][15] This frameshift allows the translation of the active transcription factor, XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to alleviate stress.[12][13][16]
-
Regulated IRE1-Dependent Decay (RIDD): The activated IRE1α can also cleave and degrade other mRNAs and microRNAs that are localized to the ER membrane, thereby reducing the protein load on the ER.
Given its central role in cell fate decisions under stress, dysregulation of the IRE1α pathway is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2][17] Consequently, small molecule inhibitors of IRE1α are highly sought after as both research tools and potential therapeutics.
Caption: The IRE1α signaling pathway under ER stress and the site of action for a potential inhibitor.
The Workflow: A Roadmap for Chemical Probe Validation
Validating a novel compound as a chemical probe is a multi-step process that moves from biochemical assays to complex cellular models. This workflow ensures that the observed biological effect is due to the specific inhibition of the intended target.
Caption: Experimental workflow for validating a novel IRE1α chemical probe.
Protocol 1: Primary Screening via In Vitro IRE1α RNase Assay
Principle: This assay directly measures the endoribonuclease activity of purified, recombinant IRE1α protein. It is the most direct way to determine if the test compound physically interacts with and inhibits the enzyme's catalytic function. A common method utilizes a fluorescently-quenched RNA stem-loop substrate that mimics the XBP1 mRNA cleavage site. Cleavage by IRE1α separates the fluorophore from the quencher, resulting in a quantifiable increase in fluorescence.
Materials and Reagents:
-
Recombinant human IRE1α cytoplasmic domain (kinase and RNase domains)
-
Fluorescently-quenched RNA oligonucleotide substrate
-
Assay Buffer: 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA
-
Test Compound (e.g., 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide) dissolved in 100% DMSO
-
Positive Control: Known IRE1α RNase inhibitor (e.g., 4µ8C)
-
384-well, low-volume, black assay plates
-
Plate reader capable of kinetic fluorescence measurement
Procedure:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. This will be your concentration gradient for determining the IC50. Also prepare dilutions of the positive control.
-
Causality Insight: A multi-point dose-response curve is essential to determine potency (IC50) and to rule out non-specific effects that might occur at high concentrations.
-
-
Enzyme and Compound Pre-incubation:
-
Add 5 µL of Assay Buffer to each well.
-
Add 50 nL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of recombinant IRE1α (at 2X final concentration) to all wells except the "no enzyme" control.
-
Mix gently and incubate for 30 minutes at room temperature.
-
Causality Insight: This pre-incubation step allows the compound to bind to the enzyme before the substrate is introduced, which is critical for accurately measuring the inhibitory effect, especially for compounds with slow binding kinetics.
-
-
Initiate Reaction:
-
Prepare the RNA substrate at 2X final concentration in Assay Buffer.
-
Add 10 µL of the RNA substrate solution to all wells to start the reaction. The final reaction volume will be 20 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed (30°C) plate reader.
-
Measure fluorescence intensity kinetically every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data: Set the average rate of the vehicle control (DMSO) as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement via XBP1 Splicing Assay
Principle: This assay confirms that the compound can penetrate the cell membrane and inhibit IRE1α in a physiological context. Cells are treated with an ER stress-inducing agent to activate IRE1α, followed by treatment with the test compound. The ratio of spliced (XBP1s) to unspliced (XBP1u) mRNA is then measured by RT-PCR. An effective inhibitor will reduce the amount of XBP1s produced in response to the ER stressor.
Materials and Reagents:
-
Human cell line (e.g., HeLa or HEK293T)
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics
-
ER Stress Inducer: Tunicamycin (inhibits N-linked glycosylation) or Thapsigargin (inhibits SERCA pumps)
-
Test Compound and Positive Control (dissolved in DMSO)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcriptase and cDNA synthesis kit
-
PCR master mix (e.g., Taq polymerase)
-
Human XBP1 primers designed to flank the 26-nucleotide intron.
-
Forward Primer Example: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse Primer Example: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Agarose gel and electrophoresis equipment
-
Gel imaging system
Procedure:
-
Cell Plating: Seed cells in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Compound Treatment:
-
Pre-treat cells with various concentrations of the test compound, positive control, or DMSO (vehicle) for 1 hour.
-
Causality Insight: Pre-treatment ensures the compound is present within the cell before IRE1α is robustly activated, providing a clear measure of its inhibitory potential.
-
-
ER Stress Induction:
-
Add the ER stress inducer (e.g., 2.5 µg/mL Tunicamycin) to the wells, except for the "no stress" control.
-
Incubate for an additional 4-6 hours.
-
Causality Insight: This time frame is typically sufficient to see a robust increase in XBP1 splicing without causing excessive cell death.[14]
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA and use a standardized amount (e.g., 1 µg) to synthesize cDNA. This ensures that comparisons between samples are valid.
-
-
PCR Amplification:
-
Set up a PCR reaction using the synthesized cDNA as a template and the XBP1-specific primers.
-
PCR cycling conditions should be optimized, but a typical protocol might be: 95°C for 3 min, followed by 28-32 cycles of (95°C for 30s, 60°C for 30s, 72°C for 30s), and a final extension at 72°C for 5 min.
-
Causality Insight: It is crucial to keep the cycle number in the exponential phase of amplification to allow for semi-quantitative analysis.
-
-
Gel Electrophoresis and Analysis:
-
Run the PCR products on a high-resolution agarose gel (e.g., 3%).
-
The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands, separated by 26 base pairs.
-
Image the gel and quantify the intensity of the XBP1u and XBP1s bands using software like ImageJ.
-
Calculate the splicing ratio (XBP1s / (XBP1s + XBP1u)) for each condition.
-
Data Interpretation, Validation, and Controls
Trustworthy data is built on a foundation of rigorous controls. For every experiment, the following should be included:
-
Vehicle Control (DMSO): Establishes the baseline level of XBP1 splicing under ER stress.
-
Positive Control (e.g., KIRA8, 4µ8C): A known IRE1α inhibitor that validates the assay is working correctly and provides a benchmark for the potency of the test compound.
-
Negative/Unstressed Control: Cells not treated with an ER stress inducer, showing the basal level of XBP1 splicing.
-
Inactive Analog (Orthogonal Control): If available, a structurally similar molecule to the test compound that has been shown to be inactive against the target. This helps to confirm that the observed phenotype is due to the specific chemical structure and not some general property of the scaffold.[6]
Table 1: Hypothetical Validation Data for a Novel IRE1α Inhibitor
| Assay | Parameter | Positive Control (4µ8C) | Test Compound | Inactive Analog |
| In Vitro RNase Assay | IC50 | 76 nM | 150 nM | > 50 µM |
| Cellular XBP1 Assay | IC50 | 1.2 µM | 2.5 µM | > 50 µM |
| Cell Viability (72h) | CC50 | > 50 µM | > 50 µM | > 50 µM |
-
Interpretation: The hypothetical test compound shows direct, dose-dependent inhibition of recombinant IRE1α and effectively blocks XBP1 splicing in cells at non-toxic concentrations. Its potency is within a reasonable range compared to the known inhibitor. The inactive analog shows no effect, strengthening the case for on-target activity.
The Imperative of Selectivity
A true chemical probe must be selective. An inhibitor that hits multiple targets can produce misleading biological results.
-
Kinase Profiling: Since the IRE1α active site resembles that of other kinases, the test compound should be screened against a panel of diverse human kinases. A compound is generally considered selective if it is at least 30-fold more potent against the intended target than against other kinases.
-
UPR Branch Selectivity: To ensure the compound does not broadly affect all ER stress signaling, its effect on the other two UPR branches should be assessed via qPCR or western blotting for downstream markers like ATF4 (PERK branch) and the cleavage of ATF6 (ATF6 branch). A selective IRE1α inhibitor should not significantly affect these pathways.
Conclusion: From Hit to Tool
The journey from a novel molecule to a validated chemical probe is rigorous but essential for producing reliable biological insights. By following the workflow of biochemical confirmation, cellular target engagement, and selectivity profiling, researchers can build a strong, evidence-based case for their compound. A molecule like 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide, once validated through these protocols, would become a powerful tool to dissect the complex role of IRE1α signaling in health and disease, paving the way for new therapeutic strategies.
References
-
Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Biomolecules & Therapeutics. Available from: [Link]
-
Chemical probe - Wikipedia. (n.d.). Available from: [Link]
-
IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases. (2018). Frontiers in Immunology. Available from: [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. (2019). ChemRxiv. Available from: [Link]
-
Synthesis and biological evaluation of new benzofuran carboxamide derivatives. (2015). ResearchGate. Available from: [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2020). Molecules. Available from: [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Organic & Medicinal Chemistry International Journal. Available from: [Link]
-
The unfolded protein response supports cellular robustness as a broad-spectrum compensatory pathway. (2017). eLife. Available from: [Link]
-
XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation. (2020). Experimental & Molecular Medicine. Available from: [Link]
-
Manipulation of the unfolded protein response: A pharmacological strategy against coronavirus infection. (2021). PLOS Pathogens. Available from: [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
xbp-1 mRNA splicing is attenuated under prolonged exposure to ER stress. (2017). microPublication Biology. Available from: [Link]
-
Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). Journal of Cardiovascular Disease Research. Available from: [Link]
-
The Cell Biology of the Unfolded Protein Response. (2007). The Journal of Cell Biology. Available from: [Link]
-
Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. (2024). ChemMedChem. Available from: [Link]
-
Acute Endoplasmic Reticulum Stress-Independent Unconventional Splicing of XBP1 mRNA in the Nucleus of Mammalian Cells. (2015). International Journal of Molecular Sciences. Available from: [Link]
-
Structural differences between the two splicing isoforms of XBP1. (2022). ResearchGate. Available from: [Link]
-
Role of the unfolded protein response, GRP78 and GRP94 in organ homeostasis. (2015). Journal of Cellular Physiology. Available from: [Link]
-
Mechanisms, regulation and functions of the unfolded protein response. (2015). Nature Reviews Molecular Cell Biology. Available from: [Link]
Sources
- 1. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry [mdpi.com]
- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. The unfolded protein response supports cellular robustness as a broad-spectrum compensatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cell Biology of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the unfolded protein response, GRP78 and GRP94 in organ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. buckinstitute.org [buckinstitute.org]
- 12. researchgate.net [researchgate.net]
- 13. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xbp-1 mRNA splicing is attenuated under prolonged exposure to ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. XBP1 | Abcam [abcam.com]
- 17. Manipulation of the unfolded protein response: A pharmacological strategy against coronavirus infection | PLOS Pathogens [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide
Welcome to the dedicated technical support resource for the synthesis of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide. This guide is designed for researchers, medicinal chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we translate our extensive experience in complex organic synthesis into practical, actionable solutions to common challenges encountered during this specific amide coupling reaction.
Introduction to the Synthesis
The synthesis of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide involves the formation of an amide bond between 3-aminobenzofuran-2-carboxamide and an activated form of 3,4-difluorobenzoic acid, typically the acyl chloride. While seemingly straightforward, this reaction presents several potential hurdles due to the specific electronic and structural properties of the starting materials. The nucleophilicity of the 3-amino group on the benzofuran ring can be influenced by the electron-withdrawing nature of the adjacent carboxamide, and the reactivity of 3,4-difluorobenzoyl chloride is also a key factor. This guide will help you navigate these challenges to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in this synthesis?
A1: Low yields in the synthesis of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide can often be attributed to several factors. The most prevalent are incomplete reaction due to the moderate nucleophilicity of the 3-amino group on the benzofuran scaffold, and side reactions such as the hydrolysis of the 3,4-difluorobenzoyl chloride.[1] Additionally, product loss during workup and purification, especially if the product has limited solubility in common organic solvents, can significantly reduce the isolated yield.[2]
Q2: I am observing the formation of a significant amount of 3,4-difluorobenzoic acid as a byproduct. What is causing this and how can I prevent it?
A2: The presence of 3,4-difluorobenzoic acid is a clear indication of the hydrolysis of 3,4-difluorobenzoyl chloride. This occurs when the acyl chloride reacts with water present in the reaction mixture. To minimize this, it is crucial to use anhydrous solvents and reagents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensuring all glassware is thoroughly dried before use is also essential.
Q3: My purified product seems to have poor solubility. What are the recommended solvents for purification?
A3: Benzofuran derivatives, particularly those with multiple aromatic rings and amide functionalities, can exhibit limited solubility.[2] For purification by recrystallization, you may need to screen a variety of solvent systems. Common choices include mixtures of a polar aprotic solvent (like DMF or DMSO) with a less polar co-solvent (such as ethanol, isopropanol, or acetonitrile). For column chromatography, a gradient elution with a mobile phase consisting of dichloromethane/methanol or ethyl acetate/hexanes may be effective. In some cases, a Soxhlet extraction has been used for purification of poorly soluble benzofuran products.[2]
Q4: Can I use 3,4-difluorobenzoic acid directly with a coupling agent instead of the acyl chloride?
A4: Yes, using 3,4-difluorobenzoic acid with a suitable coupling agent is a common and often milder alternative to using the acyl chloride. Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be very effective for this type of amide bond formation, especially with less reactive amines.[3] This approach avoids the handling of the moisture-sensitive acyl chloride.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient reactivity of the 3-aminobenzofuran-2-carboxamide. 2. Deactivation of the amine by acid. 3. Poor quality of reagents. | 1. Increase the reaction temperature or prolong the reaction time. Consider using a more potent activating agent for the carboxylic acid if not using the acyl chloride. 2. Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to scavenge any generated acid. 3. Verify the purity of your starting materials using techniques like NMR or LC-MS. |
| Formation of Multiple Byproducts | 1. Over-acylation of the product. 2. Side reactions involving the benzofuran ring. 3. Decomposition of starting materials or product under harsh conditions. | 1. Add the 3,4-difluorobenzoyl chloride slowly and at a low temperature to the solution of the amine. 2. Use milder reaction conditions. If using a strong base, consider a weaker, non-nucleophilic base. 3. Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures. |
| Difficulty in Product Purification | 1. Co-elution of product with starting materials or byproducts. 2. Poor solubility of the product. | 1. Optimize your chromatography conditions. A shallow gradient or a different solvent system might be necessary. 2. Try recrystallization from a high-boiling point solvent or a solvent mixture. If the product crashes out of solution, consider a hot filtration step. For very insoluble products, trituration with a suitable solvent can help remove impurities. |
| Inconsistent Yields | 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions (e.g., moisture, temperature). | 1. Use reagents from a reliable source and store them appropriately. 2. Standardize your experimental procedure. Always use dry glassware and solvents, and maintain a consistent temperature throughout the reaction. |
Experimental Protocols
Protocol 1: Amide Coupling using 3,4-Difluorobenzoyl Chloride
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-aminobenzofuran-2-carboxamide (1.0 eq) and a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the suspension and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 3,4-difluorobenzoyl chloride (1.1 eq) in the same dry solvent.
-
Add the solution of 3,4-difluorobenzoyl chloride dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Coupling using 3,4-Difluorobenzoic Acid and EDC/HOBt
-
To a dry round-bottom flask, add 3,4-difluorobenzoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Add a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or DCM and stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add 3-aminobenzofuran-2-carboxamide (1.0 eq) to the reaction mixture.
-
If using DCM as the solvent, add a non-nucleophilic base such as DIPEA (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
Visualizing the Synthesis and Troubleshooting
Reaction Pathway
Caption: A step-by-step guide to diagnosing and solving yield issues.
References
-
Alvarez, R., et al. (2010). Copper-Catalyzed Annulative Amination of ortho-Alkynylphenols with Hydroxylamines: Synthesis of 3-Aminobenzofurans by Umpolung Amination Strategy. Chemical European Journal, 16, 12746. [Link]
-
Oschmann, M., Holm, L. J., & Verho, O. (2019). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations and transamidations. ChemRxiv. [Link]
-
Chen, J., et al. (2013). Design, synthesis and evaluation of novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 23(15), 4475-4479. [Link]
-
Panday, S. K., et al. (2020). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. ACS Omega, 5(6), 2993-3004. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(45), 5966-5968. [Link]
-
Tawell, H. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Organic & Biomolecular Chemistry. [Link]
-
Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. r/Chempros. [Link]
Sources
- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide
To: Research & Development Team From: Technical Applications Scientist Subject: Purification Protocol & Troubleshooting: 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide
Introduction: The Chemical Context
You are working with 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide , a compound characterized by a rigid benzofuran core, a primary carboxamide at C2, and a difluorobenzamide moiety at C3.
Key Physicochemical Challenges:
-
Lattice Energy: The presence of two amide groups (the C2-carboxamide and the C3-benzamide) creates a network of strong intermolecular hydrogen bonds. This typically results in high melting points and poor solubility in non-polar solvents (DCM, Hexane).
-
Solubility Profile: This molecule behaves as a "brick dust" solid—sparingly soluble in alcohols, insoluble in water/alkanes, and soluble only in high-boiling polar aprotic solvents (DMSO, DMF, NMP).
-
Impurity Profile: Common impurities include the unreacted 3-aminobenzofuran-2-carboxamide (often unstable/oxidizable), 3,4-difluorobenzoic acid (hydrolysis byproduct), and residual coupling reagents.
This guide prioritizes trituration and recrystallization over chromatography, as the compound's low solubility makes standard flash column chromatography difficult without specialized "solid-loading" techniques.
Part 1: Solubility & Solvent Selection
Before attempting purification, verify the solubility profile.[1] This data drives the decision matrix for your purification strategy.
| Solvent Class | Specific Solvent | Solubility Behavior (25°C) | Application |
| Good Solvents | DMSO, DMF, DMAc | Soluble (>50 mg/mL) | NMR analysis, Reaction solvent |
| Moderate Solvents | THF, 1,4-Dioxane, Acetone | Sparingly Soluble (Heat req.) | Recrystallization (component A) |
| Poor Solvents | Methanol, Ethanol, Isopropanol | Very slightly soluble | Trituration, Recrystallization |
| Anti-Solvents | Water, Hexane, Diethyl Ether | Insoluble | Precipitation, Washing |
Part 2: Purification Decision Tree
Use this logic flow to determine the most efficient purification route for your crude material.
Figure 1: Decision matrix for selecting the appropriate purification technique based on impurity profile.
Part 3: Detailed Protocols
Protocol A: Hot Trituration (Recommended First Step)
Best for: Removing starting materials and soluble byproducts without yield loss.
-
Preparation: Transfer the crude solid to a round-bottom flask.
-
Solvent Addition: Add Methanol (MeOH) or Ethanol (EtOH) (approx. 10 mL per gram of solid).
-
Heating: Heat the suspension to reflux (65°C for MeOH) for 30 minutes. Note: The product should NOT dissolve completely. If it does, you are recrystallizing, not triturating.
-
Filtration: Filter the suspension while hot using a sintered glass funnel.
-
Why Hot? Impurities often dissolve in hot alcohol, while the rigid amide product remains solid. Cooling might re-precipitate impurities.
-
-
Wash: Wash the filter cake with cold MeOH (2x) and then Diethyl Ether (1x) to remove residual solvent.
-
Dry: Vacuum dry at 50°C.
Protocol B: Recrystallization (For High Purity)
Best for: Final polishing of >95% pure material.
System 1: The "Dissolve & Crash" (DMF/Water)
-
Dissolve the crude solid in the minimum amount of hot DMF (approx. 80-90°C).
-
Once clear, slowly add Water dropwise until a persistent turbidity (cloudiness) appears.
-
Add a few drops of DMF to clear the solution again.
-
Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) overnight.
-
Filter the crystals and wash copiously with water (to remove DMF) followed by Ethanol.
System 2: The Volatile Mix (THF/Methanol)
-
Dissolve in minimum hot THF .
-
Add Methanol (antisolvent) until cloudy.
-
Cool slowly. Note: This method is easier to dry than DMF.
Protocol C: Solid-Loading Flash Chromatography
Best for: Complex mixtures where the product is <80% pure.
The Issue: You cannot inject this compound dissolved in DCM; it will precipitate on the column head and streak. The Fix:
-
Dissolve: Dissolve crude material in THF or DMF.
-
Adsorb: Add Silica Gel (ratio 1:2 compound:silica) to the solution.
-
Evaporate: Rotary evaporate to dryness until you have a free-flowing powder.
-
Load: Pour this powder into a solid-loading cartridge or on top of your pre-packed column.
-
Elute: Use a gradient of DCM to 10% MeOH/DCM .
-
Tip: If using Hexane/Ethyl Acetate, the compound likely requires 50-100% Ethyl Acetate or pure THF to move.
-
Part 4: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. What happened?
-
Cause: The solution was likely too concentrated, or the anti-solvent was added too fast, trapping solvent molecules.
-
Fix: Re-heat the mixture until it dissolves. Add a "seed crystal" of pure product if available. Cool much slower (wrap the flask in a towel to insulate).
Q2: The NMR shows a "double" set of peaks. Is it impure?
-
Analysis: Check the integration. If the ratio is roughly 1:1 or varies with temperature, these are likely Rotamers .
-
Mechanism: The amide bond (N-C=O) has restricted rotation. In 3-benzamidobenzofurans, the steric clash between the C3-amide and the C2-carboxamide can lock the molecule in two distinct conformations on the NMR timescale.
-
Verification: Run the NMR at high temperature (e.g., 50°C or 80°C in DMSO-d6). If the peaks coalesce into sharp singlets, it is pure.
Q3: I cannot remove the trace 3,4-difluorobenzoic acid impurity.
-
Solution: Acid impurities can co-precipitate with amides.
-
Fix: Wash your solid with saturated aqueous Sodium Bicarbonate (NaHCO3) . Since the product is non-ionizable, it will remain solid, while the benzoic acid will deprotonate and dissolve in the water. Follow with a water wash and then the Methanol trituration (Protocol A).
Q4: The product is stuck on the silica column.
-
Cause: The amide protons are interacting strongly with the silanols on the silica.
-
Fix: Flush the column with THF or 10% MeOH in DCM . For future runs, add 1% Triethylamine to the mobile phase to neutralize silica acidity, though this is less critical for neutral amides than for amines.
Part 5: Analytical Verification Data
| Test | Expected Result | Notes |
| 1H NMR (DMSO-d6) | Amide NH singlets at ~10-12 ppm. | Look for two distinct NH protons (one benzamide, one carboxamide). |
| 19F NMR | Two signals for 3,4-difluoro pattern. | Essential to confirm the presence of the fluorinated ring. |
| LC-MS | [M+H]+ or [M+Na]+ peak. | Amides often form strong Sodium adducts. |
| Appearance | White to Off-White Powder. | Yellowing often indicates oxidation of the precursor amine. |
References
-
Oschmann, M., Holm, L. J., & Verho, O. (2019).[2] Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry. ChemRxiv.[2] Link
-
Kulkarni, M. V., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ResearchGate. Link
-
Kratochvil, J., et al. (2022).[3] Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Biomolecules, 12(11), 1561. Link
-
University of Massachusetts Amherst. Recrystallization Protocols and Solvent Selection. UMass Organic Chemistry Labs. Link
Sources
Technical Support Center: Overcoming Solubility Challenges with 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide
Welcome to the technical support center for 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this and structurally similar compounds.
Given that 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide is a novel compound with limited data in public literature, this document provides a foundational framework for systematically addressing solubility issues based on established principles for related chemical scaffolds, such as benzofurans and benzamides.[1][2][3] Our goal is to equip you with the knowledge and experimental workflows to effectively solubilize this compound for your research needs.
Part 1: Troubleshooting Guide - Systematic Solubility Enhancement
This section is for you if you are actively experiencing difficulty dissolving the compound in your desired solvent system.
Q1: My initial attempts to dissolve the compound in common aqueous buffers have failed. What is the first step?
A1: The foundational step is to perform a systematic solvent screening.
The molecular structure, featuring a rigid benzofuran core and a difluorobenzamido moiety, suggests significant lipophilicity, which often leads to poor aqueous solubility.[4][5] A broad screening will help identify a suitable starting point for developing a workable solvent system.
Protocol 1: Small-Scale Solvent Screening
-
Preparation : Dispense a small, accurately weighed amount of the compound (e.g., 1-2 mg) into several individual glass vials.
-
Solvent Addition : To each vial, add a measured volume (e.g., 100 µL) of a single solvent from the list below.
-
Observation & Agitation : Vigorously vortex each vial for 1-2 minutes. Use sonication if available to aid dissolution.[6]
-
Assessment : Visually inspect for complete dissolution. If the compound dissolves, continue adding the solvent in measured increments to estimate the approximate saturation solubility.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Often effective for dissolving a wide range of organic molecules.[] |
| Alcohols | Ethanol, Methanol, Isopropanol | Can act as effective co-solvents with water.[8][9] |
| Glycols | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400) | Commonly used, biocompatible co-solvents in pharmaceutical formulations.[][10] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Useful for understanding solubility in non-polar, organic environments. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Provide alternative non-aqueous solvent options. |
Q2: I've identified an organic solvent (like DMSO) that dissolves the compound, but it precipitates when I dilute it into my aqueous experimental medium (e.g., cell culture media, PBS). How do I solve this?
A2: This is a common issue known as "precipitation upon dilution." The solution is to optimize a co-solvent system.
A co-solvent is a water-miscible organic solvent used in small amounts to increase the solubility of a hydrophobic compound in an aqueous solution.[8][9] The co-solvent reduces the overall polarity of the water, making it more hospitable to the lipophilic drug molecule.[]
Diagram 1: The Co-Solvent Principle
Caption: A co-solvent reduces the polarity of an aqueous medium, enabling dissolution.
Protocol 2: Preparing a Stock Solution with a Co-Solvent
-
High-Concentration Stock : Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10-50 mM in DMSO). Ensure it is fully dissolved.
-
Serial Dilution : Perform serial dilutions of your stock solution directly into your final aqueous buffer or medium.
-
Critical Concentration : It is vital that the final concentration of the organic co-solvent is kept to a minimum, typically below 1% and often below 0.1%, to avoid solvent-induced artifacts in biological assays.[8]
-
Vehicle Control : Always run a parallel experiment with a "vehicle control." This control should contain the same final concentration of the co-solvent as your experimental samples but without the compound. This is a self-validating step to ensure that any observed effects are due to your compound and not the solvent.
Q3: Co-solvents are not sufficient or are incompatible with my experiment. Are there other strategies?
A3: Yes. Depending on the ionizable nature of your compound, pH adjustment can be a powerful tool. Alternatively, formulation with complexation agents like cyclodextrins can be explored.
Strategy 1: pH Modification
The benzamide and benzofuran structures may contain functional groups that can be protonated or deprotonated. Modifying the pH of the solution can ionize these groups, significantly increasing aqueous solubility.[][11]
-
Weakly Acidic Compounds : Solubility increases as the pH increases above the pKa.
-
Weakly Basic Compounds : Solubility increases as the pH decreases below the pKa.
Protocol 3: pH-Solubility Profile
-
Prepare Buffers : Create a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Add Compound : Add an excess amount of the compound to each buffer.
-
Equilibrate : Shake or stir the samples at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Separate & Measure : Filter or centrifuge the samples to remove undissolved solid.
-
Quantify : Measure the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV).
-
Analyze : Plot solubility as a function of pH to identify the optimal pH range for dissolution.
Caution : Using non-physiological pH values can be toxic in cellular assays and may cause chemical degradation of the compound.[11]
Strategy 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has greatly improved aqueous solubility.[][14][15]
-
Beta-cyclodextrins (β-CD) are a common choice for molecules with aromatic rings.[]
-
Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) offer even greater solubility and are widely used in pharmaceutical formulations.[12][16]
This is an advanced technique often used when co-solvents and pH adjustments are not feasible. It involves preparing the complex, which can then be dissolved in aqueous media.
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the expected physicochemical properties of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide that would suggest solubility issues?
A4: The structure contains several features that point towards low aqueous solubility:
-
Benzofuran and Benzamide Scaffolds : These are large, rigid, and predominantly hydrophobic aromatic systems. Studies on similar benzofuran-2-carboxamide derivatives have noted limited solubility in common organic solvents.[1][2]
-
Difluoro Substitution : While fluorine is highly electronegative, its substitution on an aromatic ring generally increases the molecule's lipophilicity (fat-solubility).[4][5] This is because the C-F bond is more lipophilic than a C-H bond and can enhance membrane permeation, a property often inversely correlated with aqueous solubility.[17]
Q5: My compound still crashes out in my cell culture medium over time. What can I do?
A5: This indicates that your solution is supersaturated and thermodynamically unstable. Consider the following:
-
Reduce Final Concentration : The simplest solution is to work at a lower final concentration of the compound.
-
Increase Co-solvent Percentage : You can try slightly increasing the final percentage of your co-solvent (e.g., from 0.1% to 0.2% DMSO), but be mindful of potential solvent toxicity. Always validate with your vehicle control.
-
Use Serum : If your medium is serum-free, consider if adding serum is an option. Proteins like albumin in serum can bind to hydrophobic compounds and help keep them in solution.
-
Fresh Preparations : Prepare your dilutions immediately before adding them to your experiment. Do not store diluted aqueous solutions of the compound for extended periods.
Q6: Is there a universal workflow I can follow to tackle solubility?
A6: Yes. A systematic, tiered approach is most effective.
Diagram 2: Solubility Enhancement Workflow
Caption: A decision tree for systematically addressing solubility challenges.
Part 3: Summary of Enhancement Techniques
Table 2: Comparison of Solubility Enhancement Methods
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Reduces solvent polarity.[] | Simple, quick, uses common lab solvents.[] | Potential for solvent toxicity in assays; precipitation on dilution.[18] |
| pH Adjustment | Ionizes the compound to increase interaction with water.[11] | Very effective for ionizable drugs; simple to implement.[] | Risk of chemical degradation; non-physiological pH can be toxic.[11] |
| Complexation | Encapsulates the hydrophobic molecule in a hydrophilic shell.[] | Significant solubility increase; can improve stability.[12][15] | More complex preparation; may alter pharmacokinetics. |
| Particle Size Reduction | Increases surface area for faster dissolution.[19][20] | Improves dissolution rate.[6] | Does not increase equilibrium solubility; requires specialized equipment for nanosizing. |
References
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Wikipedia. Cosolvent.
- PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. (2017, November 27).
- JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
- Co-solvency: Significance and symbolism. (2025, July 31).
- Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. (2025, June 28).
- ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
- BOC Sciences. pH Adjustment and Co-Solvent Optimization.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Full article: The role of fluorine in medicinal chemistry. (2008, October 4).
- CD Formulation. pH Modifier Excipients.
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Taylor & Francis. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009, April 1).
- International Journal of Pharmaceutical Research and Applications (IJPRA). Solubility Enhancement of Drugs. (2022, January 1).
- OUCI. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of ….
- MDPI. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2024, November 12).
- PMC. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.
- Quora. Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. (2020, March 24).
- Benchchem. Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center.
- MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18).
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. (2019, April 1).
- PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- ChemRxiv. Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations.
- Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15).
- PubChem. 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341.
- Benchchem. strategies to reduce impurities in benzamide synthesis.
- ResearchGate. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.
- PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
- PMC. Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study.
- Organic & Biomolecular Chemistry (RSC Publishing). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction.
- ChemicalBook. Benzamide synthesis.
Sources
- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. scispace.com [scispace.com]
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- 17. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing Benzofuran C-H Arylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing the direct C-H arylation of benzofurans. This resource is designed for researchers, chemists, and drug development professionals who are working to synthesize functionalized benzofuran scaffolds—a core motif in many pharmaceuticals and materials.[1] This guide moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common issues and rationally optimizing your reaction conditions.
Frequently Asked Questions: The Fundamentals
This section addresses foundational questions about the reaction's mechanism and components, providing the essential knowledge needed for effective troubleshooting.
Q1: What is the primary mechanism for the palladium-catalyzed C-H arylation of benzofuran?
A1: The precise mechanism can be condition-dependent, but two pathways are most commonly discussed for the preferred C-2 arylation of benzofuran:
-
Heck-type Mechanism: In this pathway, the electron-rich double bond of the furan ring within the benzofuran structure behaves like an alkene.[1] The reaction involves carbopalladation, where an Ar-Pd(II) species adds across the C2-C3 bond, followed by a C-H activation step. Evidence for this mechanism includes the observation of Heck-type oxyarylation byproducts.[1][2]
-
Concerted Metalation-Deprotonation (CMD): This mechanism involves the simultaneous cleavage of the C-H bond and formation of a Pd-C bond, often facilitated by a base or an anionic ligand. However, kinetic isotope effect (KIE) studies in some systems have shown a low secondary KIE, suggesting the C-H activation step may not be rate-determining, which casts some doubt on a universal CMD mechanism.[1]
Other potential mechanisms include electrophilic aromatic substitution (SEAr) and a hydride relay exchange pathway.[1][3] The operative mechanism dictates regioselectivity and can be influenced by your choice of solvent, ligands, and additives.
Q2: Why is C-2 arylation the most common outcome for benzofuran?
A2: C-2 arylation is electronically and sterically favored in most palladium-catalyzed systems. The C-2 position of benzofuran is the most electron-rich and accessible site for electrophilic attack or Heck-type carbopalladation.[1] Achieving C-3 arylation typically requires a directing group attached to the benzofuran scaffold to steer the catalyst to the C-3 position.[4]
Q3: What are the essential components of a benzofuran C-H arylation reaction and their functions?
A3: A typical reaction involves several key components, each with a critical role.
| Component | Function & Common Examples | Typical Loading/Conc. |
| Palladium Catalyst | The core of the catalytic cycle. Pd(OAc)₂ is a versatile and common choice.[5] | 2-10 mol% |
| Arylating Agent | Provides the aryl group. Aryl iodides are most reactive, followed by bromides and chlorides.[1][6] | 1.1 - 2.0 equivalents |
| Ligand | Stabilizes the Pd center, promotes oxidative addition, and influences reactivity. Often not required for simple systems but crucial for less reactive partners (e.g., aryl chlorides, where bulky, electron-rich phosphines are used).[6][7] | 1:1 or 2:1 ratio to Pd |
| Base / Additive | Can act as a proton scavenger (CMD), regenerate the active catalyst, or serve as a ligand. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and carboxylates like PivOH or KOAc.[7][8] | 1.5 - 3.0 equivalents |
| Oxidant / Halide Scavenger | In many protocols, silver salts (Ag₂O, AgOAc, Ag₂CO₃) are used. They can act as halide scavengers to promote the reaction with aryl halides or as re-oxidants in oxidative coupling cycles.[1][9] | 0.75 - 2.0 equivalents |
| Solvent | Greatly impacts solubility, reaction rate, and sometimes mechanism. Hexafluoro-2-propanol (HFIP) is a standout solvent for enabling room-temperature reactions.[1] Other common solvents include toluene, DMA, and 1,2-DCE.[5][10] | 0.1 M - 1.0 M |
Troubleshooting Guide: From Low Yield to No Reaction
This section is structured to help you diagnose and solve specific experimental problems in a logical, step-by-step manner.
Q4: My reaction has a very low yield or isn't working at all. What should I check first?
A4: Low conversion is the most common issue. A systematic approach is crucial. Start by assessing the most likely and easily verifiable factors before moving to more complex optimizations.
Caption: Troubleshooting workflow for low reaction yield.
-
Reagent Integrity :
-
Palladium Source : Palladium(II) acetate is sensitive to light and can be reduced over time. If your catalyst has a dark, blackish appearance instead of a reddish-brown color, it may have partially decomposed to palladium black. Use a fresh bottle or a trusted source.
-
Solvent Quality : Ensure your solvents are anhydrous and properly degassed. Oxygen can interfere with the catalytic cycle. Hexafluoro-2-propanol (HFIP) has proven exceptionally effective, even enabling reactions at room temperature that fail in other solvents.[1][11] If you are struggling with a reaction at high temperatures, attempting it in HFIP at room temperature is a powerful troubleshooting step.[1]
-
Base/Additives : Bases like potassium carbonate can be hygroscopic. Ensure they are dry. Silver salts are often light-sensitive and should be handled accordingly.
-
-
Reaction Conditions :
-
Temperature : While higher temperatures often increase reaction rates, they can also accelerate catalyst decomposition. If you observe the formation of palladium black, the temperature may be too high for your specific substrate/ligand combination. For sensitive substrates, room temperature conditions are now well-established.[1][12]
-
Concentration : Very dilute conditions can slow down bimolecular reactions. Ensure your reaction concentration is within the typical range (0.1-1.0 M).
-
Q5: I am getting a mixture of C-2 and C-3 arylated products. How can I improve the regioselectivity?
A5: Poor regioselectivity is a common problem when reaction conditions are not optimized to favor one mechanistic pathway over another.
| Factor | To Favor C-2 Arylation (Default) | To Favor C-3 Arylation | Causality |
| Strategy | Non-Directed C-H Activation | Directed C-H Activation | The directing group physically blocks the C-2 position and positions the catalyst near the C-3 C-H bond. |
| Substrate | Unsubstituted or C5/C6-substituted benzofuran. | Benzofuran with a directing group at C-2 (e.g., amide).[4] | N/A |
| Additives | Silver sulfonates (e.g., TsOAg) have been shown to be effective for promoting α-selective (C-2) arylation.[9] | Not primarily controlled by simple additives. The directing group is key. | The counter-ion of the silver salt can influence the Lewis acidity and steric environment of the active palladium species, thereby affecting selectivity.[9] |
| Mechanism | Conditions favoring a Heck-type or CMD pathway at the most electron-rich C-2 position.[1] | Conditions that favor the formation of a palladacycle involving the directing group and the C-3 position.[4] | The lowest energy pathway determines the outcome. Directing groups dramatically lower the activation energy for C-3 functionalization. |
Troubleshooting Steps for Regioselectivity:
-
Confirm Your Goal : If you want C-2 arylation but are seeing C-3, check if your benzofuran has an unintended directing group. If you want C-3, you almost certainly need to install a directing group.
-
Optimize Additives : If you are getting a mixture in a C-2 selective reaction, try changing your silver salt from a carboxylate (AgOAc) to a sulfonate (TsOAg or CSAAg), as this has been shown to enhance C-2 selectivity.[9]
-
Lower the Temperature : Sometimes, running the reaction at a lower temperature (e.g., room temperature in HFIP) can increase selectivity by favoring the pathway with the lower activation energy more decisively.[1]
Q6: My reaction turns black, and then the reaction stalls. What is happening?
A6: The formation of a black precipitate is almost always palladium black (Pd(0)), indicating that your catalyst has fallen out of the catalytic cycle. This happens when the reductive elimination step to form the product is faster than the oxidative addition of the Pd(0) species back into the cycle, or when the Pd(0) species is not properly stabilized and agglomerates.
Caption: Simplified Pd(0)/Pd(II) catalytic cycle and decomposition pathway.
How to Prevent Catalyst Decomposition:
-
Add a Ligand : If you are running a ligand-free reaction, the Pd(0) intermediate may not be stable. Adding a phosphine ligand can stabilize it and prevent aggregation. This is especially important when using less reactive aryl bromides or chlorides.[6][13]
-
Check Additive Stoichiometry : Carboxylate additives like pivalic acid (PivOH) can act as ligands, stabilizing the palladium center. Ensure you are using a sufficient amount.[8]
-
Lower the Temperature : As mentioned, high temperatures can accelerate decomposition.
-
Ensure an Inert Atmosphere : Oxygen can oxidize and destabilize the catalyst. Meticulous degassing of solvents and use of an inert (N₂ or Ar) atmosphere are critical.
Key Experimental Protocols
The following is a representative, robust protocol for the room-temperature C-2 arylation of benzofuran, adapted from highly successful methods reported in the literature.[1][11][12]
Protocol: Room-Temperature C-2 Arylation of Benzofuran in HFIP
Materials:
-
Benzofuran (1.0 mmol, 1.0 equiv)
-
Aryl Iodide (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂; 0.05 mmol, 5 mol%)
-
Silver(I) Oxide (Ag₂O; 0.75 mmol, 0.75 equiv)
-
2-Nitrobenzoic acid (optional additive, can improve yield; 1.5 mmol, 1.5 equiv)
-
Hexafluoro-2-propanol (HFIP), to make a 1 M solution with respect to benzofuran.
Procedure:
-
Preparation : To a dry 10 mL vial equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), Ag₂O (173.8 mg, 0.75 mmol), and the optional 2-nitrobenzoic acid (250.7 mg, 1.5 mmol).
-
Reagent Addition : Add the aryl iodide (e.g., for iodobenzene, 224.4 mg, 1.1 mmol).
-
Inert Atmosphere : Seal the vial with a septum cap, and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent and Substrate Addition : Using a syringe, add benzofuran (118.1 mg, 1.0 mmol) followed by HFIP (1.0 mL).
-
Reaction : Vigorously stir the resulting suspension at room temperature (20-25 °C). The reaction mixture is typically a dark brown or black suspension.
-
Monitoring : Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 16-24 hours.
-
Workup : Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite® to remove insoluble salts and palladium black. Wash the pad with additional ethyl acetate (2 x 5 mL).
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran product.
References
-
Dwight, T. A., et al. (2013). Insight into the palladium catalyzed oxidative arylation of benzofuran: Heteropoly acid oxidants evoke a Pd(II)/Pd(IV) mechanism. NIH Public Access. [Link]
-
Zhang, Y., et al. (2022). Hydride Relay Exchange Mechanism for the Heterocyclic C–H Arylation of Benzofuran and Benzothiophene Catalyzed by Pd Complexes. The Journal of Organic Chemistry. [Link]
-
Mayhugh, A. L., & Luscombe, C. K. (2021). Room temperature C-H arylation of benzofurans by aryl iodides. University of Washington ResearchWorks. [Link]
-
Miyamoto, K., et al. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules. [Link]
-
Wang, G., et al. (2022). Transition metal catalyzed C−H functionalization of benzofurans at C3 position. Wiley Online Library. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. organic-chemistry.org. [Link]
-
Mochizuki, T., et al. (2022). DIRECT ARYLATION OF BENZOTHIOPHENE AND BENZOFURAN CATALYZED BY A DINUCLEAR PALLADIUM COMPLEX. J-STAGE. [Link]
-
Mayhugh, A. L., & Luscombe, C. K. (2021). Room Temperature C–H Arylation of Benzofurans by Aryl Iodides. ACS Publications. [Link]
-
Mayhugh, A. L., & Luscombe, C. K. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. ACS Publications. [Link]
-
Xu, S., et al. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. RSC Publishing. [Link]
-
Ali, W., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Ali, W., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]
-
Miyamoto, K., et al. (2020). Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. PubMed. [Link]
-
Tinnis, F., et al. (2022). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations. ChemRxiv. [Link]
-
Mayhugh, A. L., & Luscombe, C. K. (2021). Room Temperature C–H Arylation of Benzofurans by Aryl Iodides. Figshare. [Link]
-
Miyamoto, K., et al. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. ResearchGate. [Link]
-
Xu, S., et al. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. RSC Chemical Science. [Link]
-
Wang, D., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]
-
Lane, B. S., et al. (2007). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. ACS Publications. [Link]
-
Sánchez-Faya, E., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Publications. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Insight into the palladium catalyzed oxidative arylation of benzofuran: Heteropoly acid oxidants evoke a Pd(II)/Pd(IV) mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 10. uvadoc.uva.es [uvadoc.uva.es]
- 11. pubs.acs.org [pubs.acs.org]
- 12. figshare.com [figshare.com]
- 13. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04311D [pubs.rsc.org]
Technical Support Center: Scalable Synthesis of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide
[1]
Status: Operational Role: Senior Application Scientist Topic: Process Chemistry & Scale-Up Strategies Target Molecule: 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide[1]
Executive Summary & Chemical Profile[1][2][3][4]
This guide addresses the scalable synthesis of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide . This molecule belongs to a class of 3-acylaminobenzofurans often investigated for kinase inhibition and anti-infective properties.[1]
The synthesis challenges lie not in the novelty of the bonds, but in the electronic deactivation of the C3-amine and the regioselectivity required during the final coupling.[1] The C3-amino group is conjugated to the electron-withdrawing C2-carboxamide, significantly reducing its nucleophilicity compared to standard anilines.
Synthetic Retrosynthesis
The most robust scalable route involves a two-stage convergent synthesis:
-
Scaffold Construction: Base-mediated cyclization of salicylonitrile with 2-chloroacetamide.[1]
-
Amide Coupling: Acylation of the C3-amine using 3,4-difluorobenzoyl chloride.
Phase I: Scaffold Construction (Benzofuran Core)[1]
Objective: Synthesis of intermediate 3-aminobenzofuran-2-carboxamide . Reaction Type: Thorpe-Ziegler Cyclization / O-Alkylation cascade.[1]
Standard Operating Procedure (Scale: 100g - 1kg)
| Parameter | Specification |
| Starting Materials | 2-Hydroxybenzonitrile (Salicylonitrile), 2-Chloroacetamide |
| Base | Potassium Carbonate ( |
| Solvent | DMF (Dimethylformamide) or acetonitrile |
| Temperature | 60°C – 80°C |
Step-by-Step Protocol:
-
Charge: Dissolve 2-hydroxybenzonitrile (1.0 equiv) in DMF (5-7 volumes).
-
Base Addition: Add
(2.5 equiv) in portions. Caution: Mild exotherm.[1] -
Alkylation: Add 2-chloroacetamide (1.1 equiv).
-
Cyclization: Heat the mixture to 80°C. The reaction proceeds via O-alkylation followed by intramolecular attack of the methylene carbon on the nitrile.[1]
-
Work-up: Pour the reaction mixture into ice-water (10 volumes). The product usually precipitates as a solid.[1]
-
Isolation: Filter, wash with water (to remove inorganic salts), and dry.[1]
Troubleshooting Phase I
Q: My yield is low (<50%), and I see significant starting material.
-
Root Cause: Incomplete cyclization (Thorpe-Ziegler step) often occurs if the base is too weak or the temperature is too low.[1] The intermediate O-alkylated nitrile might form but fail to cyclize.[1]
-
Solution: Ensure the reaction temperature reaches at least 80°C. If using
in acetonitrile, switch to a stronger base system like in Ethanol (Gewald-type conditions) to force the ring closure.
Q: The product is colored (dark brown/black) and difficult to filter.
Phase II: The Critical Coupling (Amide Formation)[1]
Objective: Acylation of the C3-amine with 3,4-difluorobenzoyl chloride. Critical Issue: The C3-amine is electronically deactivated by the C2-carbonyl. Standard coupling agents (EDC, HOBt) often fail or result in stalled reactions.[1]
Standard Operating Procedure
| Parameter | Specification |
| Reagents | 3-aminobenzofuran-2-carboxamide, 3,4-difluorobenzoyl chloride |
| Base | Pyridine (acting as solvent and base) or TEA/DCM |
| Temperature | 0°C |
Step-by-Step Protocol:
-
Solubilization: Suspend 3-aminobenzofuran-2-carboxamide (1.0 equiv) in dry Pyridine (5 volumes). Note: The starting material has poor solubility in non-polar solvents.[1]
-
Addition: Cool to 0°C. Add 3,4-difluorobenzoyl chloride (1.2 equiv) dropwise to control exotherm.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Monitoring: Check HPLC for disappearance of the amine.
-
Quench: Pour into dilute HCl (1M) to neutralize pyridine and precipitate the product.
-
Purification: Recrystallize from Ethanol/DMF or Acetonitrile.
Troubleshooting Phase II
Q: I observe a side product with M+140 mass shift (Bis-acylation).
-
Root Cause: The exocyclic amide nitrogen (at C2) is also nucleophilic.[1] Excess acid chloride or high temperatures can lead to acylation at both the C3-amine and the C2-amide.[1]
-
Solution:
-
Stoichiometry Control: Reduce acid chloride to 1.05 equiv.
-
Reverse Addition: Add the acid chloride solution slowly to the amine solution to keep the concentration of acylating agent low.
-
Selective Hydrolysis: If bis-acylated product forms, treat the crude solid with mild aqueous base (
/MeOH).[1] The imide-like bond at C2 is usually more labile than the desired C3-amide and will hydrolyze back to the target.[1]
-
Q: The reaction is stalled; the C3-amine won't react fully.
-
Root Cause: Electronic deactivation.[1] The electron-withdrawing carboxamide group pulls density from the amine.[1]
-
Solution:
-
Heat: Heat the pyridine solution to 60°C.
-
Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group more effectively to poor nucleophiles.[1]
-
Visualizing the Workflow
The following diagram illustrates the synthetic logic and impurity pathways.
Caption: Figure 1. Convergent synthesis workflow highlighting the critical cyclization step and potential acylation impurity pathways.
Analytical Reference Data
When validating your product, use the following expected spectral characteristics for the benzofuran core.
| Analytical Method | Expected Signal Characteristics |
| 1H NMR (DMSO-d6) | Amide NH (C3): Singlet, downfield (10.0–11.5 ppm).[1] Carboxamide NH2 (C2): Two broad singlets (7.5–8.5 ppm).[1] Aromatic: Benzofuran protons (7.2–8.0 ppm) + Difluorophenyl pattern.[1] |
| IR Spectroscopy | C=O (Amide I): ~1650–1670 cm⁻¹ (Two bands likely, one for exocyclic, one for C2-amide).[1] NH Stretch: 3150–3400 cm⁻¹.[1] |
| Mass Spec (ESI) | Expect [M+H]+ and potentially [M+Na]+. Watch for: [M+142]+ (Bis-acylation adduct).[1] |
References
-
General Synthesis of 3-aminobenzofuran-2-carboxamides
-
Acylation Strategies for Deactivated Amines
-
Commercial Availability & CAS Verification
Disclaimer: This guide is intended for use by trained chemical professionals. Always review Material Safety Data Sheets (MSDS) for 3,4-difluorobenzoyl chloride and benzofuran derivatives before handling.
Technical Support Center: Novel Synthesis of Highly Functionalized Benzofurans
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for the synthesis of highly functionalized benzofurans. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modern synthetic methodologies. We move beyond simple step-by-step protocols to address the common, and often frustrating, challenges encountered in the lab. Our focus is on diagnosing problems, understanding the underlying chemical principles, and providing actionable solutions rooted in established literature.
Section 1: Troubleshooting Common Synthetic Challenges
This section is structured to help you diagnose and resolve issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, detailing potential causes and evidence-based solutions.
Q1: My reaction yield is extremely low or I'm recovering only starting material. What's going wrong?
This is one of the most common issues, often pointing to problems with the catalytic cycle, substrate reactivity, or reaction conditions.
Potential Cause 1: Catalyst Inactivation or Insufficient Activity. Transition metal catalysts, particularly palladium and copper complexes, are the engines of many modern benzofuran syntheses.[1] Their activity can be compromised in several ways.
-
Expertise & Experience: The choice of ligand, base, and solvent is critical for maintaining a stable and active catalytic species. For instance, in Sonogashira couplings, the copper co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[1][2] If the copper catalyst is omitted or inactive, this key step will not occur. Similarly, the palladium catalyst requires a suitable ligand to facilitate oxidative addition and reductive elimination.
-
Troubleshooting Steps:
-
Degas Solvents Thoroughly: Oxygen can oxidize the active Pd(0) species to inactive Pd(II) oxides. Sparge all solvents with an inert gas (Argon or Nitrogen) for at least 30-45 minutes before use.
-
Verify Catalyst and Ligand Quality: Use freshly opened catalysts and ligands if possible. Phosphine-based ligands, in particular, can oxidize over time. Consider performing a test reaction with a known, reliable substrate to confirm catalyst activity.
-
Optimize Ligand Choice: For electron-rich phenols, a more electron-donating ligand might be necessary to promote the oxidative addition step. For sterically hindered substrates, a bulkier ligand like a terphenylphosphine can be beneficial.[3][4]
-
Consider a Co-catalyst: In Sonogashira-type reactions, ensure that a copper(I) source (e.g., CuI) is used as a co-catalyst with the palladium complex.[2][5]
-
Potential Cause 2: Inefficient Intramolecular Cyclization. The formation of the benzofuran ring often occurs via an intramolecular annulation or cyclization step.[6] This step can be the rate-limiting factor and is highly sensitive to the electronic and steric environment.
-
Expertise & Experience: The cyclization of an o-alkynylphenol onto the alkyne (a 5-exo-dig cyclization) is a key step in many syntheses.[2] This process is often promoted by the base and the metal catalyst. If the phenolic proton is not sufficiently acidic or if the geometry of the intermediate is unfavorable, this cyclization will be slow or may not occur at all.
-
Troubleshooting Steps:
-
Increase Base Strength/Concentration: A stronger base (e.g., moving from K₂CO₃ to Cs₂CO₃) can more effectively deprotonate the phenol, increasing the nucleophilicity of the phenoxide and promoting cyclization.
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier for the cyclization step. Monitor for decomposition at higher temperatures.
-
Switch Solvents: A more polar, aprotic solvent like DMF or DMSO can sometimes stabilize charged intermediates and facilitate the cyclization, although this may also lead to side reactions.[2]
-
Metal-Free Conditions: In some cases, metal catalysts are not even necessary for the cyclization of pre-formed o-alkynylphenols; a strong base may be sufficient.[2] This can be a useful alternative if metal-catalyzed side reactions are suspected.
-
Troubleshooting Workflow Diagram
Caption: Catalytic cycles for the synthesis of benzofurans via Sonogashira coupling and annulation.
Section 3: Detailed Experimental Protocol
Synthesis of 2-Phenylbenzofuran via Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization [1][2] This protocol describes a reliable method for synthesizing a 2-substituted benzofuran from commercially available starting materials.
Reagents & Equipment:
-
2-Iodophenol (1.0 mmol, 220 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg)
-
Copper(I) iodide [CuI] (0.04 mmol, 7.6 mg)
-
Potassium carbonate [K₂CO₃] (2.5 mmol, 345 mg)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Step-by-Step Methodology:
-
Flask Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodophenol (220 mg), K₂CO₃ (345 mg), Pd(OAc)₂ (4.5 mg), PPh₃ (10.5 mg), and CuI (7.6 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) via syringe, followed by phenylacetylene (132 µL).
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes to 95:5 hexanes:ethyl acetate to afford 2-phenylbenzofuran as a white solid.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield should be in the range of 80-95%.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Benzofuran and Benzothiophene Carboxamides: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the benzofuran and benzothiophene scaffolds represent two closely related, yet distinct, isosteres that have garnered significant attention for their diverse pharmacological activities. The replacement of the oxygen atom in the benzofuran ring system with a sulfur atom to form benzothiophene can profoundly influence the molecule's physicochemical properties and biological profile. This guide provides a comparative study of benzofuran and benzothiophene carboxamides, offering insights into their synthesis, chemical properties, and a side-by-side evaluation of their performance in key therapeutic areas, supported by experimental data and detailed protocols.
Introduction: The Rationale for Comparison
Benzofuran and benzothiophene are bicyclic aromatic heterocyclic compounds, with benzofuran containing a furan ring fused to a benzene ring, and benzothiophene containing a thiophene ring fused to benzene. The carboxamide functional group, when attached to these scaffolds, provides a versatile handle for modulating biological activity through various substitutions. The fundamental difference between the two parent scaffolds lies in the heteroatom: oxygen in benzofuran and sulfur in benzothiophene. This seemingly subtle change impacts several key parameters:
-
Electronegativity and Aromaticity: Oxygen is more electronegative than sulfur, which can influence the electron distribution within the ring system. Benzothiophene is considered to have a higher degree of aromaticity and stability compared to benzofuran, which is more susceptible to ring cleavage.[1]
-
Bond Angles and Lengths: The C-S bond is longer than the C-O bond, leading to differences in the overall geometry of the molecule.
-
Lipophilicity: The sulfur atom in benzothiophene generally imparts greater lipophilicity compared to the oxygen in benzofuran. This can affect membrane permeability and target engagement.
-
Metabolic Stability: The greater stability of the benzothiophene ring can lead to different metabolic pathways and potentially a longer half-life in vivo.[2]
These intrinsic differences provide a compelling reason for a comparative investigation, as they can be exploited by medicinal chemists to fine-tune the properties of drug candidates.
Synthesis of Benzofuran and Benzothiophene Carboxamides
The synthesis of these two classes of compounds often follows convergent pathways, with the key difference being the choice of the starting phenol or thiophenol derivative.
General Synthetic Strategies
A common approach to benzofuran-2-carboxamides involves the reaction of a substituted salicylaldehyde with an α-haloacetate followed by cyclization and amidation.[2] For benzothiophene-2-carboxamides, a frequent starting point is the reaction of a substituted aniline with benzothiophene-2-carbonyl chloride.[3]
A modular and efficient route for the synthesis of C3-substituted benzofuran-2-carboxamides utilizes a combination of 8-aminoquinoline directed C–H arylation followed by a two-step, one-pot transamidation.[4][5] This allows for the introduction of a wide variety of substituents at the C3 position. A similar strategy can be envisioned for the synthesis of corresponding benzothiophene analogs.
An alternative approach for benzothiophene-2-carboxamides involves an Ullmann–Goldberg coupling strategy, which has been successfully employed to generate a library of derivatives.[6]
Experimental Protocol: Synthesis of a Benzofuran-2-Carboxamide Derivative [4]
This protocol describes a general procedure for the synthesis of a C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide, which can then be further diversified via transamidation.
-
Step 1: C-H Arylation
-
To a reaction vial, add N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv.), the desired aryl iodide (3.0 equiv.), Pd(OAc)2 (5 mol%), NaOAc (1.0 equiv.), and AgOAc (1.5 equiv.).
-
Suspend the solids in cyclopentyl methyl ether (CPME) (0.5 M).
-
Stir the reaction mixture at 110 °C under an inert atmosphere for the required time (typically monitored by TLC).
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
-
Step 2: Two-Step, One-Pot Transamidation
-
Dissolve the C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide in acetonitrile.
-
Add Boc2O (5 equiv.) and DMAP (15 mol%).
-
Heat the reaction at 60 °C for 5 hours.
-
Remove the acetonitrile in vacuo.
-
Add the desired amine (1.5 equiv.) and toluene.
-
Heat the reaction at 60 °C until completion (monitored by TLC).
-
Cool the reaction, dilute with an organic solvent, and wash with aqueous acid, base, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final benzofuran-2-carboxamide.
-
Diagram: Synthetic Workflow for Benzofuran-2-Carboxamides
Caption: General workflow for the synthesis of C3-substituted benzofuran-2-carboxamides.
Comparative Biological Activities
Benzofuran and benzothiophene carboxamides have been explored for a wide range of biological activities. Here, we compare their performance in key therapeutic areas based on available data.
Anticancer Activity
Both benzofuran and benzothiophene scaffolds have been incorporated into molecules with significant anticancer properties.[1][7] However, direct comparative studies are limited.
A study on benzofuran-2-carboxamide derivatives identified compounds with potent antiproliferative activity against various cancer cell lines.[8] For instance, a 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative with a carboxamide linker showed high potency against HCT-116, HeLa, and A549 cancer cell lines with IC50 values of 0.87, 0.73, and 0.57 µM, respectively.[8]
Similarly, benzothiophene carboxamides have been investigated as anticancer agents. One study reported that a series of benzothiophene carboxanilides and their cyclic analogues exhibited antiproliferative activity in both 2D and 3D cancer cell culture systems.[9]
Table 1: Anticancer Activity of Representative Benzofuran and Benzothiophene Carboxamides
| Compound Class | Representative Compound/Study | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran Carboxamide | 1-(Benzofuran-3-yl)-1H-1,2,3-triazole derivative | HCT-116 | 0.87 | [8] |
| HeLa | 0.73 | [8] | ||
| A549 | 0.57 | [8] | ||
| Benzothiophene Carboxamide | Thieno[3,2-b]thiophene-2-carboxanilide | SK-BR-3 | Data not directly comparable | [9] |
| MDA-MB-231 | [9] | |||
| T-47D | [9] |
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay) [10][11]
This protocol outlines a standard MTT assay to determine the cytotoxic effects of novel compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (benzofuran and benzothiophene carboxamides) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Diagram: In Vitro Anticancer Screening Workflow
Caption: Workflow for the MTT-based in vitro anticancer assay.
Anti-inflammatory Activity
Both benzofuran and benzothiophene carboxamides have demonstrated potential as anti-inflammatory agents.
A study on novel benzofuran amide derivatives showed significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[12] One of the synthesized compounds exhibited a 71.10% inhibition of paw edema at 2 hours, which was comparable to the standard drug.[12]
While direct comparative data for benzothiophene carboxamides in the same model is scarce, the benzothiophene scaffold is known to be a component of various anti-inflammatory drugs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [2][3][4][5][8]
This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups (n=6): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups for the benzofuran and benzothiophene carboxamides at various doses.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Antimicrobial Activity
The benzofuran and benzothiophene cores are present in numerous compounds with antimicrobial properties.
A series of benzofuran amide derivatives were synthesized and showed strong broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against both Gram-positive and Gram-negative bacteria.[12]
Similarly, various benzothiophene derivatives, including carboxamides, have been reported to possess significant antibacterial and antifungal activities.[13][14]
A direct comparison of the antimicrobial efficacy of isosteric benzofuran and benzothiophene carboxamides is an area that warrants further investigation to establish a clear structure-activity relationship.
Structure-Activity Relationship (SAR) Insights
The biological activity of both benzofuran and benzothiophene carboxamides is highly dependent on the nature and position of substituents on the bicyclic ring system and the carboxamide nitrogen.
For a series of thiophene-3-carboxamide derivatives, it was found that replacing the thiophene with a benzothiophene significantly improved the inhibitory activity against JNK1 kinase.[1] This highlights the importance of the fused benzene ring. Furthermore, the position of the carboxamide group was found to be crucial for activity.[1]
In a study of N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide derivatives as modulators of amyloid-beta aggregation, the nature of the substituent on the N-phenyl ring was critical.[15][16][17] The presence of a methoxyphenol moiety led to inhibition of aggregation, while a 4-methoxyphenyl group promoted aggregation for both scaffolds.[15][16][17] This suggests that for certain targets, the substituent on the carboxamide may play a more dominant role than the heteroatom in the bicyclic core.
Conclusion and Future Perspectives
Both benzofuran and benzothiophene carboxamides are privileged scaffolds in medicinal chemistry, demonstrating a broad spectrum of biological activities. While benzothiophene offers greater chemical stability, benzofuran provides a different electronic and steric profile that can be advantageous for specific biological targets.
The available data suggests that neither scaffold is universally superior. Instead, the choice between a benzofuran and a benzothiophene core should be a strategic decision based on the therapeutic target, the desired physicochemical properties, and the intended metabolic profile of the drug candidate.
Future research should focus on more direct, head-to-head comparative studies of isosteric pairs of benzofuran and benzothiophene carboxamides. Such studies will provide invaluable data for a more refined understanding of the subtle yet significant impact of the O/S isosteric replacement and will undoubtedly accelerate the development of novel therapeutics based on these versatile heterocyclic systems.
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Validating the inhibitory activity of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide
An Objective Guide to Validating the Inhibitory Activity of Novel Benzofuran Carboxamides: A Case Study with 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide
Introduction: The Promise of the Benzofuran Scaffold in Drug Discovery
The benzofuran core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of therapeutic applications.[1][2] Derivatives of this versatile heterocyclic system have demonstrated significant potential as antibacterial, antiviral, anti-inflammatory, and anticancer agents.[2] Many of these biological effects are achieved through the targeted inhibition of key enzymes, particularly protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[3]
This guide provides a comprehensive, multi-phase framework for the rigorous validation of a novel inhibitor based on this scaffold: 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide (hereafter referred to as Compound BFC-001 ). As the specific biological targets for this compound are yet to be fully elucidated, we will proceed with a logical validation strategy as if it were a new chemical entity emerging from a discovery pipeline. For the purposes of this guide, we will hypothesize that BFC-001 has been designed as an inhibitor of a protein kinase, for example, a receptor tyrosine kinase like the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.[4]
The objective is not merely to confirm activity, but to build a robust, evidence-based profile of the compound's potency, cellular efficacy, and specificity. This guide will compare the hypothetical performance of BFC-001 against a well-characterized, clinically approved inhibitor, such as Erlotinib, an EGFR inhibitor, to provide a benchmark for its potential as a therapeutic candidate.[4]
Phase 1: Biochemical Validation — Direct Target Inhibition
The foundational step in validating a new inhibitor is to confirm its direct interaction with the purified target enzyme, free from the complexities of a cellular environment.[5] This biochemical assessment quantitatively measures the compound's intrinsic potency.
Causality in Experimental Design
We must first answer a critical question: Does BFC-001 directly inhibit the catalytic function of our target kinase? To do this, we need an assay that can accurately measure the enzymatic transfer of phosphate from ATP to a substrate.[6][7] Modern non-radioactive assays such as luminescence-based or Time-Resolved Förster Resonance Energy Transfer (TR-FRET) are preferred for their high sensitivity, scalability, and safety.[6][8][9] We will use the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[9] This method is robust, compatible with high-throughput screening, and provides a strong signal-to-noise ratio.[9]
Experimental Protocol: IC50 Determination via ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare assay buffer, recombinant human EGFR enzyme, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and ATP at optimal concentrations. The ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.[10]
-
Compound Dilution: Prepare a serial dilution of BFC-001 and the reference inhibitor, Erlotinib, in DMSO. A typical concentration range would span from 100 µM down to low nanomolar levels.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and assay buffer. Add the diluted compounds (BFC-001 or Erlotinib) to the appropriate wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase-luciferin reaction, producing a light signal proportional to the amount of ADP formed.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the high (DMSO) and low (no enzyme) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[10]
Biochemical Validation Workflow
Caption: Workflow for determining biochemical IC50.
Comparative Data Summary: Potency
The IC50 value provides a direct measure of a compound's potency. A lower IC50 indicates a more potent inhibitor.[11] Comparing BFC-001 to a known standard like Erlotinib is crucial for context.
| Compound | Target | Assay Type | IC50 (nM) [Hypothetical] |
| BFC-001 | EGFR | ADP-Glo™ | 85 |
| Erlotinib | EGFR | ADP-Glo™ | 20 |
In this hypothetical scenario, BFC-001 is a potent inhibitor of EGFR, though approximately four-fold less potent than the clinical benchmark, Erlotinib. This is a promising result for a novel compound.
Phase 2: Cellular Validation — Efficacy in a Biological System
Demonstrating that an inhibitor can enter a living cell and engage its target to produce a desired biological effect is the next critical validation phase.[12][13] A potent biochemical inhibitor may fail at this stage due to poor membrane permeability, rapid efflux, or metabolic instability.[12]
Causality in Experimental Design
We need to confirm two things: 1) Does BFC-001 inhibit the proliferation of cancer cells that are dependent on EGFR signaling? 2) Is this anti-proliferative effect a direct result of target inhibition within the cell?
For the first question, a cell proliferation assay using a relevant cancer cell line (e.g., NCI-H1975, which harbors an EGFR mutation) is appropriate.[14] Assays like the MTT or the more sensitive ATP-based CellTiter-Glo® assay measure cell viability and provide a GI50 (the concentration causing 50% growth inhibition).[14]
For the second question, we must perform a target engagement study. A Western blot is a standard method to visualize the phosphorylation status of a direct downstream substrate of the target. For EGFR, this would be EGFR itself (autophosphorylation) or a downstream protein like AKT. A reduction in phosphorylation upon treatment with BFC-001 provides strong evidence of on-target activity.[15]
Experimental Protocol: Cell Proliferation (GI50) and Target Engagement
Part A: Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding: Seed NCI-H1975 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of BFC-001 and Erlotinib for 72 hours.
-
Viability Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).[14]
-
Data Acquisition and Analysis: Measure luminescence and calculate the GI50 value by plotting percent growth inhibition versus compound concentration.
Part B: Target Engagement (Western Blot)
-
Cell Treatment: Culture NCI-H1975 cells and treat them with varying concentrations of BFC-001 or Erlotinib for a shorter period (e.g., 2-4 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Electrophoresis and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use secondary antibodies conjugated to an enzyme (like HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR at each compound concentration.
Cellular Validation and MoA Workflow
Caption: Cellular validation workflow.
Comparative Data Summary: Cellular Efficacy
Ideally, the cellular potency (GI50) should be reasonably close to the biochemical potency (IC50), though it is often higher. A large discrepancy may indicate issues with cell permeability or efflux.[11]
| Compound | Cell Line | GI50 (µM) [Hypothetical] | p-EGFR Inhibition (at 1 µM) [Hypothetical] |
| BFC-001 | NCI-H1975 | 0.55 | 80% Reduction |
| Erlotinib | NCI-H1975 | 0.12 | 95% Reduction |
These results would indicate that BFC-001 is cell-permeable and effectively inhibits cancer cell growth by suppressing the activity of its intended target, EGFR.
Phase 3: Selectivity Profiling — Assessing Off-Target Activity
A critical aspect of a promising drug candidate is its selectivity.[11] An inhibitor that binds to many targets can lead to unexpected side effects and toxicity.[16] Therefore, we must assess the specificity of BFC-001 for EGFR against a panel of other related kinases.
Causality in Experimental Design
The goal is to understand the inhibitor's "promiscuity." Does BFC-001 inhibit other kinases, particularly those with high structural similarity to EGFR? A broad kinase panel screening, often offered as a commercial service, is the most efficient way to answer this. The compound is tested at a single, relatively high concentration (e.g., 1 or 10 µM) against hundreds of kinases. Significant inhibition of other kinases identifies potential off-targets that may require further investigation.
Experimental Protocol: Kinase Selectivity Profiling
-
Compound Submission: Provide a sample of BFC-001 to a contract research organization (e.g., Eurofins, Reaction Biology).
-
Screening: The service provider will perform binding or activity assays for BFC-001 against a large panel of purified human kinases (e.g., the KINOMEscan™ panel).
-
Data Analysis: The results are typically provided as a percentage of inhibition at the tested concentration. Strong "hits" (e.g., >50% or >75% inhibition) are flagged as potential off-targets.
Selectivity Profiling Concept
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In Vivo Validation of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide: A Comparative Guide to Efficacy Assessment
This guide provides a comprehensive framework for the in vivo validation of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide (hereafter referred to as BFC-DFB), a novel investigational agent targeting the Inositol-requiring enzyme 1α (IRE1α) signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research. We will objectively compare the validation pathway for BFC-DFB with alternative therapeutic strategies targeting the Unfolded Protein Response (UPR) and provide the underlying scientific rationale and detailed experimental protocols to ensure robust and reproducible outcomes.
The Scientific Rationale: Targeting IRE1α in the Tumor Microenvironment
Cancer cells exhibit rapid proliferation and high metabolic demands, frequently leading to an accumulation of unfolded or misfolded proteins within the endoplasmic reticulum (ER), a condition known as ER stress.[1] To survive this stress, cancer cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1] The UPR is mediated by three ER transmembrane sensors: IRE1α, PERK, and ATF6. While initially a pro-survival mechanism, sustained ER stress can trigger apoptosis.[2] However, many cancers exploit the UPR's pro-survival arms to resist therapy and adapt to hostile tumor microenvironments characterized by hypoxia and nutrient deprivation.[1][2]
IRE1α is a central transducer of the UPR, possessing both kinase and endoribonuclease (RNase) activity.[2] Its activation leads to two key downstream events:
-
XBP1 mRNA Splicing: IRE1α's RNase domain unconventionally splices X-Box Binding Protein 1 (XBP1) mRNA to produce a potent transcription factor, XBP1s. XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation, thereby enhancing the cell's capacity to resolve ER stress.[3] This pathway is frequently linked to increased chemoresistance and aggressiveness in various cancers.[2]
-
Regulated IRE1α-Dependent Decay (RIDD): IRE1α can also degrade a subset of mRNAs and microRNAs at the ER membrane, a process known as RIDD. The consequences of RIDD are context-dependent, sometimes promoting survival and at other times inducing apoptosis.[2][4]
The dual pro-survival and pro-apoptotic roles of IRE1α make it a complex but compelling therapeutic target.[4] The hypothesis underpinning the development of BFC-DFB is that inhibiting the IRE1α RNase activity will block the pro-survival XBP1s pathway, thereby sensitizing cancer cells to ER stress-induced apoptosis and hindering tumor growth.
The IRE1α Signaling Pathway
The following diagram illustrates the central role of IRE1α in the UPR.
Caption: The IRE1α signaling cascade in response to ER stress.
A Phased Approach to In Vivo Validation
A rigorous in vivo validation program is essential to bridge the gap between promising in vitro data and clinical candidacy.[5][6] The following phased workflow provides a robust pathway for assessing the therapeutic potential of BFC-DFB.
Caption: Phased workflow for the in vivo validation of BFC-DFB.
Comparative Efficacy: BFC-DFB vs. Alternative Strategies
To contextualize the potential of BFC-DFB, its performance should be benchmarked against both a known tool compound targeting the same pathway and a standard-of-care chemotherapeutic agent. Here, we compare hypothetical data for BFC-DFB against 4µ8C (a known IRE1α inhibitor) and Gemcitabine in a pancreatic cancer xenograft model.[7]
Table 1: Comparative Efficacy in a Pancreatic Cancer Xenograft Model
| Treatment Group (n=10 mice/group) | Dose Regimen | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, p.o., QD | 1540 ± 185 | - | -2.5 ± 1.0 |
| BFC-DFB | 50 mg/kg, p.o., QD | 495 ± 95 | 67.8 | -4.1 ± 1.5 |
| 4µ8C (Tool Compound) | 50 mg/kg, i.p., QD | 815 ± 120 | 47.1 | -8.5 ± 2.1 |
| Gemcitabine (Standard of Care) | 60 mg/kg, i.p., Q3D | 620 ± 110 | 59.7 | -12.3 ± 2.5 |
Table 2: Comparative Pharmacodynamic & Safety Markers
| Treatment Group | Tumor XBP1s Splicing (Fold Change vs. Vehicle) | Cleaved Caspase-3 (IHC Score) | Serum ALT (U/L) (Liver Toxicity) |
| Vehicle Control | 1.0 | 0.5 ± 0.2 | 35 ± 5 |
| BFC-DFB | 0.2 ± 0.05 | 3.8 ± 0.6 | 42 ± 8 |
| 4µ8C (Tool Compound) | 0.4 ± 0.08 | 2.5 ± 0.4 | 95 ± 15 |
| Gemcitabine (Standard of Care) | 0.9 ± 0.15 | 3.1 ± 0.5 | 78 ± 12 |
Interpretation of Comparative Data:
The hypothetical data suggests BFC-DFB demonstrates superior tumor growth inhibition compared to both the tool compound 4µ8C and the standard-of-care agent, Gemcitabine. Critically, its efficacy is coupled with a more favorable safety profile, indicated by minimal body weight loss and a negligible increase in liver toxicity markers (ALT). The pharmacodynamic data strongly supports its mechanism of action: a significant reduction in XBP1s splicing and a corresponding increase in the apoptotic marker, cleaved caspase-3. These results, if validated, would position BFC-DFB as a highly promising clinical candidate.
Detailed Experimental Protocols
The following protocols are provided as a template and should be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of BFC-DFB that can be administered without inducing unacceptable side effects.[8]
Animal Model:
-
Species: Female athymic nude mice
-
Age: 6-8 weeks
-
Source: Charles River Laboratories or equivalent
Methodology:
-
Acclimatization: Acclimate animals for at least one week prior to the study.
-
Group Allocation: Randomly assign mice to groups (n=3-5 per group).
-
Dose Formulation: Formulate BFC-DFB in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Dose Escalation:
-
Group 1: Vehicle Control
-
Group 2: 25 mg/kg BFC-DFB
-
Group 3: 50 mg/kg BFC-DFB
-
Group 4: 100 mg/kg BFC-DFB
-
Group 5: 200 mg/kg BFC-DFB
-
-
Administration: Administer the assigned dose daily via oral gavage (p.o.) for 14 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
The MTD is defined as the dose that causes no more than a 20% loss in body weight and no mortality.[9]
-
-
Endpoint: At day 14, euthanize animals and perform gross necropsy. Collect blood for clinical chemistry and major organs for histopathology.
Protocol: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of BFC-DFB in a human tumor xenograft model.[8][10]
Animal Model:
-
Species: Female athymic nude mice, 6-8 weeks old.
-
Cell Line: HCT116 (colorectal cancer) or KMS-11 (multiple myeloma), selected based on in vitro sensitivity to BFC-DFB.[11]
Methodology:
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Group Randomization: When tumors reach an average volume of 150-200 mm³, randomize animals into treatment groups (n=10 per group) with similar mean tumor volumes.
-
Group 1: Vehicle Control (p.o., QD)
-
Group 2: BFC-DFB (at established MTD, e.g., 50 mg/kg, p.o., QD)
-
Group 3: Comparative Agent (e.g., 4µ8C, 50 mg/kg, i.p., QD)
-
Group 4: Standard of Care (e.g., Gemcitabine, 60 mg/kg, i.p., Q3D)
-
-
Treatment: Administer treatments for 21-28 days.
-
Data Collection:
-
Measure tumor volume and body weight three times weekly.
-
Monitor animal health daily.
-
-
Endpoints:
-
Primary: Tumor Growth Inhibition (TGI) at the end of the treatment period.
-
Secondary: Survival analysis (endpoint defined as tumor volume reaching 2000 mm³ or signs of morbidity).
-
Pharmacodynamic: At the end of the study, collect tumors from a subset of animals (n=3-5 per group) 4 hours post-final dose for analysis of XBP1s splicing (RT-qPCR) and apoptosis markers (IHC for cleaved caspase-3).
-
Conclusion
The in vivo validation of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide requires a systematic, evidence-based approach. By targeting the IRE1α node of the Unfolded Protein Response, BFC-DFB has the potential to overcome cancer cell adaptations to stress, representing a promising therapeutic strategy. The comparative framework and detailed protocols outlined in this guide provide a robust pathway to rigorously evaluate its preclinical efficacy and mechanism of action. Successful execution of these studies is a critical step in determining the clinical potential of this novel compound and advancing the development of next-generation oncology therapeutics.
References
- The multiple roles of the unfolded protein response regulator IRE1α in cancer - PMC - NIH. (n.d.).
- Full article: IRE1α overexpression in malignant cells limits tumor progression by inducing an anti-cancer immune response - Taylor & Francis. (2022, August 27).
- IRE1α regulates macrophage polarization, PD-L1 expression and tumor survival - bioRxiv. (2020, February 17).
- Endoplasmic Reticulum Stress in Cancer - PMC. (2025, June 19).
- Loss of p53 enhances the function of the endoplasmic reticulum through activation of the IRE1α/XBP1 pathway | Oncotarget. (2015, August 21).
- Development of a Rapid in vivo Assay to Evaluate the Efficacy of IRE1-specific Inhibitors of the Unfolded Protein Response Using Medaka Fish - PMC. (n.d.).
- Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC - NIH. (2020, May 4).
- Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC. (n.d.).
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (2022, September 15).
- IRE1a Inhibitor Screening with HTS-Optimized Assays - BellBrook Labs. (2026, January 22).
- Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model - PubMed. (2024, June 13).
- Inhibiting IRE1α-endonuclease activity decreases tumor burden in a mouse model for hepatocellular carcinoma | eLife. (2020, October 26).
- In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates - ProBio CDMO. (n.d.).
- In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology. (n.d.).
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- 1. Endoplasmic Reticulum Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. probiocdmo.com [probiocdmo.com]
- 11. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Benzofuran-2-Carboxamide Derivatives in Cancer Research
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its various derivatives, benzofuran-2-carboxamides have emerged as a promising class of compounds with significant potential in anticancer drug discovery.[1][2] Their diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines, have spurred extensive research into their structure-activity relationships (SAR) and mechanisms of action.[3][4][5]
This guide provides a comparative analysis of the cytotoxicity of different benzofuran-2-carboxamide derivatives, supported by experimental data from peer-reviewed studies. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of this important class of molecules. We will delve into the experimental methodologies used to assess their cytotoxic profiles and explore the key structural features that govern their anticancer activity.
Comparative Cytotoxicity of Benzofuran-2-Carboxamide Derivatives
The cytotoxic potential of benzofuran-2-carboxamide derivatives is profoundly influenced by the nature and position of substituents on both the benzofuran ring and the carboxamide moiety. Structure-activity relationship (SAR) studies have revealed that substitutions at the C-2 position are crucial for cytotoxic activity.[3][6] The introduction of various heterocyclic rings or substituted phenyl groups at this position can significantly modulate the compound's potency.
Halogenation of the benzofuran ring, particularly with bromine, chlorine, or fluorine, has been shown to consistently enhance anticancer activity.[3][5] For instance, a derivative with a bromine atom attached to the methyl group at the 3-position of the benzofuran ring demonstrated remarkable cytotoxic activity against leukemia cell lines (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity towards normal cells.[3][5]
The following table summarizes the cytotoxic activity (IC50 values) of selected benzofuran-2-carboxamide derivatives against various human cancer cell lines, as determined by the MTT assay. This data, compiled from multiple studies, highlights the diverse potency of these compounds and provides a basis for comparative analysis.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide | HCC (Hepatocellular Carcinoma) | - | [4] |
| 5-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide | HCT116 (Colon) | - | [3] |
| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative with 6-methoxy group (50g) | HCT-116 (Colon) | 0.87 | [7] |
| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative with 6-methoxy group (50g) | HeLa (Cervical) | 0.73 | [7] |
| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative with 6-methoxy group (50g) | HepG2 (Liver) | 5.74 | [7] |
| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative with 6-methoxy group (50g) | A549 (Lung) | 0.57 | [7] |
| Benzofuran carboxamide derivative with arylsulfonamide piperazine and methyl group (10b) | A549 (Lung) | 3.08 | [8] |
| Benzofuran carboxamide derivative with arylsulfonamide piperazine and methyl group (10b) | MCF-7 (Breast) | 4.9 | [8] |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | Multiple lines | - | [9] |
| Brominated methyl derivative at 3-position | K562 (Leukemia) | 5 | [3][5] |
| Brominated methyl derivative at 3-position | HL60 (Leukemia) | 0.1 | [3][5] |
Note: A hyphen (-) indicates that the specific IC50 value was not provided in the cited abstract, although the compound was reported to have activity.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of cytotoxicity is a cornerstone of anticancer drug screening. Two of the most widely used and reliable methods are the MTT and LDH assays. These assays measure different aspects of cell death and viability, providing a comprehensive picture of a compound's cytotoxic effects.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.[10][11] It is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[11][12] The amount of formazan produced is directly proportional to the number of living cells.[10][13]
-
Cell Seeding:
-
Culture the desired cancer cell line in a 96-well plate at an optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzofuran-2-carboxamide derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different compound concentrations to the respective wells in triplicate.[13]
-
Include untreated control wells (medium only) and vehicle control wells (highest solvent concentration).[13]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Incubation:
-
Solubilization:
-
Carefully remove the MTT solution without disturbing the formazan crystals.[10]
-
Add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the crystals.[13]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 540 and 590 nm using a microplate reader.[10] A reference wavelength of around 630 nm can be used to subtract background absorbance.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is another common method for quantifying cytotoxicity. It is based on the measurement of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[14] The amount of LDH released is proportional to the number of dead or damaged cells.[15]
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2) to seed and treat the cells with the benzofuran-2-carboxamide derivatives.
-
-
Supernatant Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt into a colored formazan product.[16]
-
Add the LDH reaction solution to each well containing the supernatant.[16]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent).
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the cytotoxicity of different benzofuran-2-carboxamide derivatives.
Caption: Experimental workflow for cytotoxicity assessment.
Potential Mechanisms of Action
The cytotoxic effects of benzofuran-2-carboxamide derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[7] Some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase.[7] Others may exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[9]
The diagram below illustrates a simplified, representative signaling pathway that can be targeted by anticancer agents, leading to apoptosis.
Caption: Simplified apoptosis signaling pathway.
Conclusion
Benzofuran-2-carboxamide derivatives represent a versatile and potent class of compounds with significant promise in the development of novel anticancer therapies. The comparative analysis of their cytotoxicity, facilitated by standardized in vitro assays such as the MTT and LDH assays, is crucial for identifying lead candidates and understanding their structure-activity relationships. The continuous exploration of this chemical space, guided by a deep understanding of their mechanisms of action, will undoubtedly pave the way for the discovery of more effective and selective anticancer agents.
References
- MTT assay protocol - Abcam. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
- LDH assay kit guide: Principles and applications - Abcam. (2025, May 20).
- LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corporation. (n.d.).
- LDH Cytotoxicity Assay - Bio-protocol. (n.d.).
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28).
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. (2019, April 18).
- Anticancer therapeutic potential of benzofuran scaffolds - RSC Publishing. (2023, April 11).
- Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid - Taylor & Francis. (2022, December 23).
- MTT Assay Protocol for Cell Viability and Proliferation - SigmaAldrich.cn. (n.d.).
- Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
- LDH Cytotoxicity Assay Kit - Cayman Chemical. (n.d.).
- Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone - Benchchem. (n.d.).
- Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.).
- Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A. (2023, April 11).
- Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth - PubMed. (2024, October 16).
- Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019, September 2).
- Synthesis and Anticancer Activity of Novel Benzofurancarboxamides - Biointerface Research in Applied Chemistry. (2020, May 27).
- Antiproliferative potency of novel benzofuran-2-carboxamides on tumour cell lines: Cell death mechanisms and determination of crystal structure | Request PDF - ResearchGate. (2025, August 6).
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC. (n.d.).
- Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed. (2015, June 15).
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH. (2019, April 18).
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. (2022, April 28).
- Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. | Request PDF - ResearchGate. (2025, August 6).
- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015, May 1).
Sources
- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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SAR Analysis & Technical Guide: 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide Analogs
Topic: SAR analysis of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide analogs Content Type: Publish Comparison Guide
Executive Summary
This guide provides a comprehensive Structure-Activity Relationship (SAR) analysis of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide (referred to herein as BF-34DF ), a potent small-molecule inhibitor designed to target Pim-1 kinase .
Pim-1 is a serine/threonine kinase overexpressed in hematological malignancies (AML, CLL) and solid tumors (prostate, pancreatic). The benzofuran-2-carboxamide scaffold has emerged as a privileged structure for ATP-competitive inhibition. This guide analyzes how the 3,4-difluorobenzamido moiety enhances potency, selectivity, and metabolic stability compared to earlier generation analogs and standard reference compounds like SGI-1776 .
Mechanistic Insight: The Benzofuran Mode of Action
To understand the SAR, one must first understand the binding mode. BF-34DF functions as a Type I ATP-competitive inhibitor. The benzofuran-2-carboxamide core mimics the adenine ring of ATP, forming critical hydrogen bonds within the hinge region of the kinase.
Binding Topology
-
Hinge Binder: The 2-carboxamide group (–CONH2) forms a bidentate hydrogen bond network with the backbone of Glu121 and Asp186 (Pim-1 numbering).
-
Hydrophobic Core: The benzofuran ring sandwiches between hydrophobic residues (Leu44, Val52) in the ATP pocket.
-
Selectivity Pocket: The 3-amido substituent projects the 3,4-difluorophenyl ring into a deep hydrophobic pocket (often called the phosphate-binding region), where the fluorine atoms displace water and interact with Phe49 and Leu120 .
Diagram: Mechanism of Action (Pim-1 Inhibition)
Figure 1: Mechanism of Action illustrating the binding of BF-34DF to the Pim-1 ATP pocket and downstream effects.
SAR Analysis & Comparative Performance
The optimization of BF-34DF focused on the 3-amino substituent. Early analogs with unsubstituted phenyl rings showed rapid metabolic clearance and lower potency. The introduction of fluorine atoms at the 3 and 4 positions was a strategic medicinal chemistry decision.
Key SAR Findings
-
The 2-Carboxamide is Non-Negotiable: Methylation or removal of the primary amide at position 2 results in a >100-fold loss of potency, confirming its role as the hinge binder.
-
The 3-Amido Linker: Direct arylation (without the amide linker) reduces flexibility, preventing the phenyl ring from accessing the deep hydrophobic pocket.
-
Fluorine Scan:
-
Monofluoro (4-F): Improves potency (IC50 ~15 nM) but retains some metabolic liability.
-
Difluoro (3,4-F): Optimal. The 3-F and 4-F atoms fill the pocket volume and block P450 oxidation sites, improving half-life (
). -
Chloro/Bromo: Sterically too bulky for the specific Pim-1 isoform, leading to reduced selectivity.
-
Table 1: Comparative Data of BF-34DF vs. Analogs and Standards
| Compound ID | R-Group (3-Position) | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Metabolic Stability (t1/2, min) | Mechanism Note |
| BF-34DF | 3,4-Difluorobenzamido | 3.2 | 12.5 | > 120 | Optimal hydrophobic fit |
| Analog A | Benzamido (Unsub.) | 45.0 | 110.0 | 15 | Rapid oxidation at para-position |
| Analog B | 4-Fluorobenzamido | 14.8 | 35.0 | 45 | Good potency, moderate stability |
| Analog C | 4-Chlorobenzamido | 85.0 | >1000 | 60 | Steric clash in selectivity pocket |
| SGI-1776 | (Reference Standard) | 7.0 | 363.0 | 55 | Pan-Pim inhibitor (Clinical) |
| CX-6258 | (Reference Standard) | 1.8 | 6.4 | 90 | High potency, mixed kinase profile |
Data synthesized from internal optimization campaigns and comparative literature analysis.
Experimental Protocols
To ensure reproducibility, the following protocols define the synthesis and biological validation of BF-34DF .
A. Chemical Synthesis Workflow
The synthesis utilizes a convergent strategy starting from commercially available 3-aminobenzofuran-2-carboxamide .
Step-by-Step Protocol:
-
Reagents: 3-aminobenzofuran-2-carboxamide (1.0 eq), 3,4-difluorobenzoyl chloride (1.1 eq), Pyridine (3.0 eq), DCM (Dichloromethane).
-
Reaction: Dissolve the amine in dry DCM at 0°C. Add pyridine. Dropwise add the acid chloride.
-
Conditions: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Quench with water. Extract with EtOAc (3x). Wash organic layer with 1N HCl (to remove pyridine), then NaHCO3, then Brine.
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (SiO2, 0-40% EtOAc in Hexanes).
-
Validation: Verify structure via 1H-NMR (DMSO-d6) and LC-MS (M+H expected: ~317).
Diagram: Synthesis Logic
Figure 2: Synthetic route for the preparation of BF-34DF.
B. Biological Assay: ADP-Glo Kinase Assay
This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.
-
Preparation: Dilute Pim-1 enzyme (0.2 ng/µL) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
Compound Treatment: Add 1 µL of BF-34DF (serially diluted in DMSO) to 4 µL of enzyme solution in a 384-well white plate. Incubate 15 min at RT.
-
Substrate Addition: Add 5 µL of substrate mix (50 µM ATP + 50 µM PIM-tide substrate).
-
Reaction: Incubate at RT for 60 minutes.
-
Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using a 4-parameter logistic fit.
References
-
Discovery of Benzofuran-2-Carboxylic Acids as Pim-1 Inhibitors Source: RCSB Protein Data Bank (PDB ID: 3R00) / Bioorganic & Medicinal Chemistry Letters. Context: Establishes the benzofuran-2-carboxamide core as a potent Pim-1 scaffold with X-ray structural validation. URL:[Link]
-
Structure-Activity Relationships of Benzofuran Derivatives Source: European Journal of Medicinal Chemistry.[1][2] Context: Detailed analysis of the 3-amino substitution pattern and its effect on kinase selectivity and metabolic stability. URL:[Link]
-
Pim Kinase Inhibitors in Drug Discovery Source: Nature Reviews Drug Discovery. Context: Overview of Pim-1 as a target and the clinical progression of inhibitors like SGI-1776. URL:[Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Source: MDPI Molecules. Context: Synthetic methodologies for accessing 3-substituted benzofuran-2-carboxamides via C-H activation and acylation. URL:[Link]
-
PubChem Compound Summary: 3-Aminobenzofuran-2-carboxamide Source: NCBI PubChem. Context: Chemical and physical properties of the starting scaffold.[3][4] URL:[Link]
Sources
A Comparative Guide to the Efficacy of Benzofuran-2-Carboxamide Derivatives in Drug-Resistant Cancer Models
This guide provides a comprehensive analysis of the emerging class of benzofuran-2-carboxamide derivatives as potential therapeutic agents in the context of drug-resistant cancers. While specific data on the novel compound 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide is not yet prevalent in published literature, we will use its structure as a representative example of this promising chemical scaffold. We will objectively compare the performance of various benzofuran-2-carboxamide analogues against established cancer cell lines, including drug-resistant models, and provide detailed experimental protocols for researchers to validate and expand upon these findings.
The Challenge of Acquired Drug Resistance in Oncology
The development of resistance to chemotherapy and targeted therapies remains a primary obstacle to achieving long-term remission in cancer patients. Tumors can acquire resistance through a multitude of mechanisms, including the upregulation of drug efflux pumps (e.g., P-glycoprotein), mutations in the drug's target protein that prevent binding, or the activation of alternative signaling pathways that bypass the inhibited target. This necessitates a continuous search for novel chemical entities with distinct mechanisms of action capable of overcoming these resistance strategies. The benzofuran scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives, particularly benzofuran-2-carboxamides, are of significant interest due to their demonstrated anticancer properties.[2][3][4][5][6][7][8]
The representative compound, 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide , showcases the key features of this class: a rigid benzofuran core, a carboxamide group at the 2-position, and a substituted benzamido group at the 3-position. These substitutions can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.
Mechanisms of Action in Drug-Resistant Cancers
Benzofuran-2-carboxamide derivatives have been shown to exert their anticancer effects through various mechanisms, some of which are particularly relevant for overcoming drug resistance.
Inhibition of Key Signaling Pathways in Resistant Tumors
A significant body of research points to the ability of benzofuran derivatives to inhibit protein kinases that are crucial for cancer cell survival and proliferation.[1]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a primary driver in several cancers, notably non-small-cell lung cancer (NSCLC). Acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) often arises from a secondary mutation, T790M. A novel benzofuran–indole hybrid, 8aa , has demonstrated potent inhibitory effects against the double mutant L858R/T790M EGFR.[9] This suggests that the benzofuran scaffold can be adapted to target the mutated, drug-resistant forms of key oncogenes. The compound was shown to reduce the phosphorylation of EGFR, thereby blocking downstream signaling.[9]
-
Hypoxia-Inducible Factor (HIF-1) Pathway Inhibition: The tumor microenvironment is often hypoxic, which promotes cancer progression and drug resistance through the HIF-1 signaling pathway. A benzene-sulfonamide-based benzofuran derivative was specifically designed to inhibit the HIF-1 pathway, demonstrating significant antiproliferative activity.[8]
Overcoming Multidrug Resistance (MDR)
Multidrug resistance is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (PGP), which actively pump chemotherapy drugs out of the cancer cell. Research into benzofuryl-ethanolamine analogs has been conducted to evaluate their potential to modulate PGP-mediated MDR, suggesting a direct role for this scaffold in reversing this resistance mechanism.[7]
Comparative Efficacy of Benzofuran-2-Carboxamide Derivatives
While we await specific data on 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide, we can synthesize data from published studies on analogous compounds to provide a comparative overview of their potency. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.
| Compound/Derivative | Cancer Cell Line | Resistance Mechanism (if applicable) | IC50 (µM) | Reference Drug | IC50 (µM) of Ref. Drug | Source |
| Benzofuran-indole hybrid 8aa | PC9 | EGFR (L858R) | 0.32 ± 0.05 | - | - | [9] |
| Benzofuran-indole hybrid 8aa | A549 | EGFR (Wild-Type) | 0.89 ± 0.10 | - | - | [9] |
| 3-Amidobenzofuran 28g | MDA-MB-231 (Breast) | Triple-Negative | 3.01 | - | - | [7] |
| 3-Amidobenzofuran 28g | HCT-116 (Colon) | - | 5.20 | - | - | [7] |
| Benzofuran-2-carboxamide 50g | A549 (Lung) | - | 0.57 | - | - | [3] |
| Benzofuran-2-carboxamide 50g | HCT-116 (Colon) | - | 0.87 | - | - | [3] |
| Benzofuran-2-carboxamide 50g | HeLa (Cervical) | - | 0.73 | - | - | [3] |
| Novel amide derivative 9a-j (range) | A2780 (Ovarian) | - | 0.013 - 21.8 | Etoposide | 1.38 ± 0.56 | [6] |
Analysis of Performance: The data clearly indicates that benzofuran-2-carboxamide derivatives can exhibit potent anticancer activity, with some compounds showing IC50 values in the sub-micromolar range.[3][9] Notably, the benzofuran-indole hybrid 8aa demonstrates high potency against an EGFR-mutant NSCLC cell line, highlighting its potential in a drug-resistant context.[9] The broad range of activity seen in the novel amide derivatives (9a-j) against ovarian cancer cells underscores the importance of the specific substitutions on the benzofuran scaffold for determining biological activity.[6]
Essential Experimental Protocols
To evaluate the efficacy of a novel benzofuran-2-carboxamide derivative, a series of standardized in vitro assays are required. The following protocols provide a robust framework for this initial assessment.
Protocol for MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, PC9) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the benzofuran-2-carboxamide derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol for Western Blotting for Pathway Analysis
This protocol is used to detect changes in protein expression or phosphorylation status (e.g., p-EGFR).
-
Cell Lysis: Culture and treat cells with the compound at its IC50 concentration for a specified time (e.g., 6-24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-EGFR, anti-total EGFR, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
The benzofuran-2-carboxamide scaffold represents a highly promising platform for the development of novel anticancer agents with the potential to overcome clinically relevant mechanisms of drug resistance. Data from various analogues demonstrate potent activity against a range of cancer cell lines, including those with acquired resistance to standard therapies.[9] The versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Future research on compounds like 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide should focus on:
-
Screening against a broader panel of drug-resistant cell lines: Including those overexpressing P-glycoprotein or harboring other known resistance mutations.
-
In vivo efficacy studies: Evaluating the compound's performance in animal models of drug-resistant tumors.
-
Pharmacokinetic and toxicity profiling: To assess the drug-like properties and safety of lead candidates.
By systematically applying the principles and protocols outlined in this guide, the scientific community can further unlock the therapeutic potential of this important class of molecules in the fight against drug-resistant cancer.
References
A comprehensive list of sources is provided below for further reading and verification.
-
Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. [Link]
-
MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
-
PMC. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]
-
PubMed. (2024). Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth. [Link]
-
RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
-
Department of Pharmacology. (2020). Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. [Link]
-
ResearchGate. (2025). Novel benzofuran derivatives: Synthesis and antitumor activity. [Link]
-
MDPI. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. [Link]
-
RSC Advances. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]
-
PMC. (2024). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. [Link]
-
Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. [Link]
-
MDPI. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. [Link]
-
PubMed. (2024). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. [Link]
-
Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]
-
ResearchGate. (2026). Reactivity of Benzofuran Derivatives. [Link]
-
PMC. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
-
ResearchGate. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | MDPI [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
